Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFKOMMZYTNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378074 | |
| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175711-73-6 | |
| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
CAS Number: 175711-73-6
This technical guide provides a comprehensive overview of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a white to off-white powder. Its chemical structure features a dichlorophenyl group, which enhances its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 175711-73-6 | [2] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |
| Molecular Weight | 275.09 g/mol | [2][3] |
| Melting Point | 133-138 °C | [3] |
| Appearance | Off-white powder | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Sigma-Aldrich |
| Storage Temperature | 0-8 °C | [3] |
| IUPAC Name | This compound | [2][3] |
| InChI Key | AANFKOMMZYTNJZ-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of this compound, an α-keto ester, can be achieved through several established organic chemistry methodologies. A common and effective method is the Claisen condensation reaction.[4][5][6] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[5]
A plausible synthetic route for this compound involves a crossed Claisen condensation between methyl oxalate and 2,4-dichloroacetophenone.
Illustrative Experimental Protocol (Adapted from a similar synthesis)
Materials:
-
2,4-Dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Base and Ester Addition: Anhydrous solvent and sodium methoxide are added to the flask and stirred. A solution of 2,4-dichloroacetophenone and dimethyl oxalate in the anhydrous solvent is added dropwise from the dropping funnel at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is cooled and then quenched by the slow addition of 1M HCl to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
This compound is a key building block in the synthesis of various biologically active molecules, particularly for the pharmaceutical and agrochemical sectors.[1]
Pharmaceutical Applications
This compound serves as a crucial intermediate in the development of novel pharmaceuticals.[1] Its reactive α-keto ester moiety allows for the construction of complex heterocyclic structures, which are common scaffolds in many drug molecules. While specific drug candidates derived from this intermediate are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry for targeting various biological pathways.
Agrochemical Applications: Herbicidal Activity
A significant application of this compound is in the development of herbicides.[1] The 2,4-dichlorophenyl group is a common feature in many commercial herbicides. The mode of action for such compounds can vary, but two prominent mechanisms for related molecules are:
-
Synthetic Auxins: Some dichlorophenyl compounds mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.
-
Enzyme Inhibition: Other related compounds are known to inhibit key enzymes in plant metabolic pathways. For example, some grass-selective herbicides containing a 2,4-dichlorophenyl group have been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.
While specific quantitative data on the herbicidal efficacy of this compound is not available, its structure strongly suggests potential as a precursor for or as a herbicide itself.
Caption: Potential biological applications of this compound.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound or its derivatives, standard in vitro and in vivo assays can be employed.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for testing the inhibitory activity of the compound against a target enzyme, such as ACCase.
Materials:
-
Purified target enzyme (e.g., ACCase)
-
Substrate for the enzyme
-
Cofactors and buffers required for enzyme activity
-
This compound (dissolved in a suitable solvent like DMSO)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the buffer, cofactors, and the enzyme in the wells of a microplate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with only the solvent (DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the enzyme activity over time by monitoring the formation of the product or the consumption of the substrate using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Herbicidal Activity Screening (General Protocol)
This protocol describes a basic method for evaluating the herbicidal effects of the compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., a broadleaf weed and a grass)
-
Potting soil and pots
-
This compound formulated in a suitable spray solution (e.g., with surfactants)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Growth: Sow the seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the formulated this compound at different concentrations to the plants as a foliar spray. Include a control group sprayed only with the formulation blank.
-
Observation: Place the treated plants in a growth chamber or greenhouse and observe them over a period of 1-3 weeks.
-
Data Collection: Assess the herbicidal damage at regular intervals by visual scoring (e.g., on a scale of 0-100%, where 100% is complete plant death) and by measuring plant biomass (fresh or dry weight) at the end of the experiment.
-
Data Analysis: Determine the effective dose (e.g., ED₅₀) required to cause a 50% reduction in plant growth or biomass.
Caption: General experimental workflows for biological evaluation.
Safety and Handling
This compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic reactions, and its biological activity is rooted in the presence of the 2,4-dichlorophenyl moiety. Further research into the specific biological targets and the development of novel compounds derived from this intermediate is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 175711-73-6 [sigmaaldrich.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Molecular Weight of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in pharmaceutical and chemical research. This document outlines the foundational data and computational methodology used to determine this critical physicochemical property.
Molecular Formula and Composition
The chemical formula for this compound has been established as C₁₁H₈Cl₂O₄ .[1][2] This formula indicates that a single molecule of the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms.
Atomic Weights of Constituent Elements
The calculation of the molecular weight is predicated on the standard atomic weights of each constituent element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of the elements found in nature.
| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 |
| Hydrogen | H | 1 | 1.008 |
| Chlorine | Cl | 17 | 35.453 |
| Oxygen | O | 8 | 15.999 |
Note: The standard atomic weights are weighted averages of the masses of their naturally occurring isotopes.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Calculation of Molecular Weight
The molecular weight (MW) of this compound is the sum of the atomic weights of all atoms in one molecule. The calculation is performed as follows:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of O atoms × Atomic Weight of O)
MW = (11 × 12.011) + (8 × 1.008) + (2 × 35.453) + (4 × 15.999)
MW = 132.121 + 8.064 + 70.906 + 63.996
MW = 275.087 g/mol
This calculated molecular weight is consistent with values found in chemical databases.[1][2]
Experimental Verification (Hypothetical)
While the calculated molecular weight is highly accurate for most applications, experimental verification is often a crucial step in the characterization of a novel compound. A common and precise method for determining the molecular weight of a compound is mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To experimentally determine the monoisotopic mass of this compound and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, capable of mass accuracy in the parts-per-million (ppm) range.
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
The stock solution is then serially diluted to a final concentration of approximately 1 µg/mL.
Data Acquisition:
-
The mass spectrometer is calibrated using a standard calibration mixture appropriate for the desired mass range.
-
The sample is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass spectra are acquired in positive or negative ion mode, depending on the ionization characteristics of the analyte. For this compound, both modes should be evaluated.
-
Data is collected over a mass-to-charge (m/z) range that encompasses the expected molecular ion.
Data Analysis:
-
The acquired mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
The exact m/z of the molecular ion is determined.
-
The measured monoisotopic mass is compared to the theoretical monoisotopic mass calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).
-
The mass accuracy is calculated in ppm to confirm the elemental composition.
Logical Flow of Molecular Weight Determination
The following diagram illustrates the logical workflow for determining the molecular weight of this compound.
Caption: Workflow for calculating the molecular weight.
Signaling Pathway Context (Hypothetical)
Given the structure of this compound, it could potentially interact with various biological pathways. For instance, as a dichlorophenyl derivative, it might exhibit inhibitory effects on certain enzymes or signaling cascades. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a kinase cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 5. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 6. quora.com [quora.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. byjus.com [byjus.com]
- 15. Atomic/Molar mass [westfield.ma.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 20. Oxygen, atomic [webbook.nist.gov]
A Technical Guide to the Melting Point of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
This technical guide provides an in-depth overview of the melting point of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physical properties and the experimental protocol for melting point determination.
Compound Data
This compound is an off-white powder that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Melting Point | 133-138 °C | [1] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [1][2] |
| Molecular Weight | 275.09 g/mol | [1][2] |
| CAS Number | 175711-73-6 | [1][2] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides information about its identity and purity.[3] A pure crystalline compound typically has a sharp melting point range of 0.5-1.0°C, while impurities will lead to a depression and broadening of the melting point range.[4] The following protocol details the widely used capillary method for determining the melting point of a solid organic compound like this compound.[3]
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar heated metal block apparatus)
-
Glass capillary tubes (sealed at one end)[4]
-
Sample of this compound (finely powdered and dry)[4]
-
Mortar and pestle (if the sample consists of large crystals)[5]
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and free of residual solvents.[4]
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[5]
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample should have a height of 2-3 mm.[4]
-
-
Initial Rapid Determination (Optional but Recommended):
-
To save time, a preliminary rapid melting point determination can be performed to establish an approximate melting range.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly, at a rate of 10-20°C per minute, and observe the approximate temperature at which the sample melts.[5]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.[5]
-
Insert a fresh, properly prepared capillary tube with the sample into the apparatus.[4]
-
Heat the sample at a slow, controlled rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[5]
-
Carefully observe the sample through the eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the initial melting point).[4][5]
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts, and the entire sample becomes a clear liquid (the final melting point).[4]
-
The recorded melting point should be expressed as a range from the initial to the final temperature.
-
-
Confirmation:
-
For accurate results, it is advisable to repeat the careful determination with a fresh sample to ensure the values are consistent.
-
Visualized Workflow
The logical flow of the experimental protocol for determining the melting point is illustrated in the diagram below.
Caption: Experimental workflow for melting point determination.
References
An In-Depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a multifaceted organic compound with significant applications in both the agricultural and pharmaceutical sectors. Its chemical structure, featuring a dichlorophenyl group and a β-keto ester moiety, imparts a unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action.
Chemical Identity and Properties
The IUPAC name for this compound is This compound . It is also known by other names such as 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester and Benzenebutanoic acid, 2,4-dichloro-alpha,gamma-dioxo-, methyl ester.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 175711-73-6 | [1][2] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [1] |
| Molecular Weight | 275.09 g/mol | [1][2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 133-138 °C | [2] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [2][3] |
Synthesis Protocol
The synthesis of this compound can be achieved via a Claisen condensation reaction. This established method involves the reaction between an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[4][5] In this case, 2',4'-dichloroacetophenone reacts with dimethyl oxalate in the presence of a base like sodium methoxide.
Experimental Protocol: Claisen Condensation for the Synthesis of this compound
Materials:
-
2',4'-Dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add a solution of 2',4'-dichloroacetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as an off-white solid.
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Mechanisms of Action
This compound is recognized for its utility as an effective herbicide in agricultural applications and as a key intermediate in the development of new pharmaceuticals.[3]
Herbicidal Activity: A Potential Auxin Mimic
The 2,4-dichlorophenyl moiety is a key structural feature of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[6] Herbicides of this class act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[6] It is plausible that this compound exerts its herbicidal effects through a similar mechanism.
The general signaling pathway for auxin and auxin-mimicking herbicides involves their binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate plant growth.
References
An In-depth Technical Guide to the Physical Properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester | [1][3] |
| CAS Number | 175711-73-6 | [1][2][3] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [1][3] |
| Molecular Weight | 275.09 g/mol | [1][2][3] |
| Appearance | Off-white powder | [1] |
| Melting Point | 133-138 °C | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
| InChI | 1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | [2][3] |
| InChIKey | AANFKOMMZYTNJZ-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | [3] |
| XLogP3 (Computed) | 2.8 | [3] |
| Polar Surface Area (Computed) | 60.4 Ų | [3] |
Experimental Protocols
Detailed experimental data for the determination of all physical properties of this specific compound are not publicly available. However, standard methodologies for key properties are described below.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity and is determined by identifying the temperature range over which the substance transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, off-white powder of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the bottom.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (133-138 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range. The observed range should be within the reported 133-138 °C for a pure sample.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique used to separate, identify, and quantify each component in a mixture, thereby determining the purity of a substance.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Autosampler and data acquisition software
Procedure:
-
Standard Preparation: A standard solution of this compound of a known concentration is prepared in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: A sample of the compound to be tested is dissolved in the same solvent.
-
Method Development: An appropriate HPLC method is developed, specifying the column, mobile phase composition and gradient, flow rate, and UV detection wavelength.
-
Injection and Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Interpretation: The resulting chromatogram for the sample is analyzed. The area of the main peak corresponding to the compound is compared to the total area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. For this compound, a purity of ≥ 98% is expected.[1]
Synthetic Pathway Visualization
This compound is a valuable intermediate in organic synthesis. While a specific, detailed synthesis protocol for this exact molecule was not found, a general and analogous workflow for similar β-keto esters involves the acylation of Meldrum's acid followed by alcoholysis.[4] The following diagram illustrates this common synthetic logic.
Caption: General workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile chemical compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a dichlorophenyl group and a dioxobutanoate moiety, imparts unique reactivity that makes it a valuable building block for creating more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities and mechanisms of action.
Chemical and Physical Properties
This compound is an off-white powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175711-73-6 | [2] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |
| Molecular Weight | 275.09 g/mol | [2] |
| Melting Point | 133-138 °C | [3] |
| Appearance | Off-white powder | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(2,4-Dichlorophenyl)-2,4-dioxo-butyric acid methyl ester, Benzenebutanoic acid, 2,4-dichloro-alpha,gamma-dioxo-, methyl ester | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound. In this case, 2,4-dichloroacetophenone reacts with dimethyl oxalate.
Proposed Experimental Protocol: Claisen Condensation
Materials:
-
2,4-Dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal to anhydrous methanol under a nitrogen atmosphere.
-
Reaction Setup: Once the sodium methoxide solution is prepared and cooled to room temperature, add anhydrous diethyl ether.
-
Addition of Reactants: A mixture of 2,4-dichloroacetophenone and dimethyl oxalate is added dropwise to the stirred sodium methoxide solution at a controlled temperature (typically ambient or slightly cooled).
-
Reaction: The reaction mixture is stirred at room temperature for several hours to overnight to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the base and precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for the success of the Claisen condensation.
-
Sodium metal and sodium methoxide are highly reactive and corrosive; handle with appropriate personal protective equipment (PPE).
Biological Activity and Potential Mechanism of Action
2,4-D is a well-known synthetic auxin herbicide that selectively kills broadleaf weeds.[4] It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, which ultimately results in their death.[4] The key physiological responses include stem curl-over, leaf withering, and abnormal growth.[4]
It is plausible that this compound or its metabolites could interfere with plant growth regulation pathways in a similar manner. The dichlorophenyl moiety is a common feature in many herbicides and can play a crucial role in the molecule's interaction with biological targets.
Proposed Herbicidal Mechanism of Action
The proposed mechanism involves the disruption of normal plant hormonal balance, leading to a cascade of events that are detrimental to the plant's survival.
Applications in Drug Development
In addition to its potential as an agrochemical, this compound serves as a key intermediate in pharmaceutical development.[1] The dicarbonyl functionality of the butanoate chain provides reactive sites for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules. This makes it a valuable precursor for the development of new therapeutic agents.
Conclusion
This compound is a chemical compound with significant potential in both the agricultural and pharmaceutical industries. Its synthesis via Claisen condensation is a well-established and scalable method. While its precise biological mechanism of action as a herbicide requires further investigation, its structural analogy to known synthetic auxins provides a strong hypothesis for its mode of action. The reactivity of this compound also makes it an attractive starting material for the synthesis of novel drug candidates. Further research into its biological activities and the development of derivatives could lead to the discovery of new and effective herbicides and pharmaceuticals.
References
Spectroscopic and Synthetic Insights into Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a β-ketoester and an α-ketoester moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. This technical guide provides a summary of the available physicochemical data for this compound and outlines a general experimental approach for its synthesis and spectroscopic characterization, based on established chemical principles and data from closely related analogues.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [1] |
| Molecular Weight | 275.09 g/mol | [1] |
| CAS Number | 175711-73-6 | [1] |
| Melting Point | 133-138 °C | [2] |
| Appearance | Off-white powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The protons on the dichlorophenyl ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the two carbonyl groups would likely appear as a singlet or a narrow multiplet, and the methyl protons of the ester group would be a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would be characterized by signals for the four carbonyl carbons, the carbons of the dichlorophenyl ring, the methylene carbon, and the methyl carbon of the ester. The carbonyl carbons are expected to have chemical shifts in the downfield region (δ 160-200 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, likely in the region of 1680-1750 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be present.
Mass Spectrometry (Predicted)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (275.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the molecular ion and any chlorine-containing fragment ions.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic strategy can be proposed based on the synthesis of analogous β-ketoesters. A common and effective method involves the Claisen condensation reaction.
General Synthetic Workflow
The synthesis could be approached by the condensation of methyl (2,4-dichloro)benzoate with methyl acetate in the presence of a strong base, such as sodium methoxide or sodium hydride. The logical workflow for such a synthesis is depicted in the following diagram.
General Spectroscopic Analysis Workflow
Following the synthesis and purification, the identity and purity of the compound would be confirmed using a standard suite of spectroscopic techniques.
Conclusion
This compound represents a potentially valuable building block in organic synthesis. While detailed experimental spectroscopic data is not currently widespread, this guide provides a summary of its known properties and a robust, logical framework for its synthesis and characterization. Researchers and scientists in drug development and related fields can use this information as a starting point for their own investigations into the chemistry and potential applications of this compound. The provided workflows offer a clear and structured approach to both the preparation and the analytical confirmation of this molecule.
References
Purity Assessment of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity assessment of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines a likely synthetic route, identifies potential impurities, and details robust analytical methodologies for purity determination and impurity profiling.
Synthesis and Potential Impurities
This compound is synthesized via a crossed Claisen condensation reaction.[1][2][3] In this process, 2,4-dichloroacetophenone reacts with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the target compound.
Diagram of the Synthesis Pathway:
Caption: Synthesis of this compound.
Several potential impurities can arise from this synthesis. These include unreacted starting materials, byproducts from side reactions, and degradation products. A thorough purity assessment is crucial to ensure the quality and safety of the final product.
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Origin |
| 2,4-Dichloroacetophenone | Unreacted starting material | |
| Dimethyl Oxalate | Unreacted starting material | |
| Methyl 2,4-dichlorobenzoate | Side reaction: Cleavage of the diketone | |
| Self-condensation product of 2,4-dichloroacetophenone | Side reaction: Aldol condensation of the starting ketone |
Analytical Methods for Purity Assessment
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This includes High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Diagram of the Purity Assessment Workflow:
Caption: Comprehensive workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of the target compound and quantifying known impurities. A reverse-phase method is suitable for this analysis.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-15 min, 30-90% B; 15-20 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials and low molecular weight byproducts.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.
Table 3: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Ionization | Electron Ionization (70 eV) |
| Mass Range | m/z 40-450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and for the detection and identification of impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.3 - 7.6 | 127 - 138 |
| Methylene CH₂ | ~4.0 | ~45 |
| Methyl CH₃ | ~3.9 | ~53 |
| Carbonyl C=O | - | ~185, ~190 |
| Ester C=O | - | ~160 |
Data Presentation and Interpretation
All quantitative data from the analytical tests should be compiled into clear and concise tables to facilitate comparison and interpretation. The purity of this compound is typically reported as a percentage area from the HPLC chromatogram. Any identified impurities should be reported with their respective levels.
Diagram of the Data Interpretation Logic:
Conclusion
The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. By employing the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of this important chemical intermediate, ensuring its suitability for downstream applications. The provided protocols and data tables serve as a valuable resource for quality control and analytical development in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Storage of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical and agrochemical synthesis. Proper storage is critical to maintain the compound's stability, purity, and reactivity, ensuring the integrity of research and development outcomes. This document synthesizes available data and provides best-practice recommendations based on the chemical properties of β-keto esters and dichlorophenyl moieties.
Core Storage Recommendations
Due to a lack of definitive, universally agreed-upon storage parameters, a conservative approach based on the compound's chemical structure is recommended. The primary degradation pathways for β-keto esters include hydrolysis and decarboxylation, which are typically accelerated by moisture, heat, and non-neutral pH conditions. The dichlorophenyl group may impart some degree of light sensitivity.
Based on available information and chemical principles, the following storage conditions are recommended to maximize the shelf life and preserve the quality of this compound.
Quantitative Storage Parameters
The following table summarizes the recommended storage conditions. It is important to note that conflicting information exists regarding the optimal storage temperature. The recommendations below are based on a synthesis of available data, prioritizing long-term stability.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | -20°C (Long-term) | Prevents potential degradation pathways such as hydrolysis and decarboxylation. Suitable for storage periods of one to two years. |
| -4°C (Short-term) | Acceptable for short-term storage, indicated for periods of one to two weeks. | |
| Room Temperature | Not recommended for extended periods due to the potential for accelerated degradation. | |
| Humidity | Store in a dry environment. | The ester and keto functionalities are susceptible to hydrolysis. Storage in a desiccator or with desiccants is advised. |
| Light Exposure | Protect from light. | While specific photostability data is unavailable, compounds with aromatic rings, especially with halogen substituents, can be light-sensitive. Use of amber or opaque containers is recommended. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, especially for long-term storage or if the compound is of high purity for sensitive applications. |
Experimental Protocols & Considerations
-
Forced Degradation Studies: To understand the degradation pathways, the compound would be subjected to stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH), and oxidative conditions (e.g., 3% H₂O₂).
-
Photostability Testing: Following ICH Q1B guidelines, the compound would be exposed to a light source capable of emitting both UV and visible light, with a control sample stored in the dark. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
Long-Term Stability Studies: The compound would be stored under the recommended conditions (-20°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for purity and the presence of degradation products using a validated analytical method, such as HPLC.
Logical Workflow for Handling and Storage
The following diagram illustrates a decision-making workflow for the proper handling and storage of this compound upon receipt and during its use in the laboratory.
Caption: Handling and Storage Workflow for this compound.
Incompatible Materials
To prevent chemical reactions that could lead to degradation of the product or create hazardous situations, avoid storing this compound with the following classes of compounds:
-
Strong Oxidizing Agents: Can lead to exothermic reactions.
-
Strong Bases: Can catalyze hydrolysis and other decomposition reactions.
-
Strong Acids: Can catalyze hydrolysis and decarboxylation.
It is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and comprehensive information on chemical incompatibilities.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the best available data and general chemical principles. It is not a substitute for the information provided in a manufacturer's Safety Data Sheet (SDS). Always refer to the SDS for your specific product and follow all institutional safety protocols.
The Enigmatic Profile of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Overview of a Versatile Chemical Intermediate
For Immediate Release
Shanghai, China – December 24, 2025 – Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a compound of interest in the realms of pharmaceutical and agrochemical research, presents a curious case of a well-characterized chemical intermediate with a largely unexplored biological activity profile. This technical guide serves to consolidate the currently available information for researchers, scientists, and drug development professionals, highlighting its established role in chemical synthesis and exploring its potential, yet unconfirmed, biological functions.
Physicochemical Properties
This compound is a solid, off-white powder.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational understanding of the compound's nature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |
| Molecular Weight | 275.09 g/mol | [1] |
| CAS Number | 175711-73-6 | [1] |
| Melting Point | 133-138 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| IUPAC Name | This compound | [2] |
| Storage Temperature | 0-8 °C |
A Linchpin in Synthesis: Role as a Chemical Intermediate
The primary and well-documented application of this compound is its function as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a dichlorophenyl group and a dioxobutanoate moiety, offers significant reactivity and selectivity, making it a valuable building block for the creation of more complex, biologically active molecules.[1] This has positioned it as a key component in the development of new pharmaceuticals and agrochemicals.[1]
A generalized workflow for the utilization of this compound in a synthetic pathway is depicted below. This typically involves the reaction of the keto-ester functionalities to build more elaborate molecular architectures.
References
Methodological & Application
Application Notes and Protocols: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides.[1] Its reactive β-dicarbonyl moiety allows for the construction of diverse heterocyclic systems, which are common scaffolds in modern crop protection agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based herbicides, a prominent class of agrochemicals.
Chemical Properties and Role in Synthesis
This compound serves as a crucial building block for creating complex molecular architectures. The presence of the 2,4-dichlorophenyl group is a common feature in many commercial pesticides, contributing to their biological activity. The 2,4-dioxobutanoate structure is particularly amenable to cyclization reactions with hydrazine derivatives to form substituted pyrazoles. These pyrazole derivatives are known to exhibit potent herbicidal activity, often by inhibiting critical plant enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Cl₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 275.09 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid | --INVALID-LINK-- |
| Melting Point | 133-138 °C | --INVALID-LINK-- |
| CAS Number | 175711-73-6 | --INVALID-LINK-- |
Application: Synthesis of Pyrazole-based Herbicides
A primary application of this compound is in the synthesis of pyrazole-containing herbicides. The general synthetic strategy involves the condensation of the β-dicarbonyl compound with a substituted hydrazine, leading to the formation of a pyrazole ring. This reaction is a classic and efficient method for constructing this important heterocyclic core.
Featured Agrochemical: Pyrazole Herbicide (Illustrative Example)
For the purpose of these application notes, we will detail the synthesis of a representative pyrazole herbicide, Methyl 1-(2,4-dichlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate . This compound is a structural analog of several known pyrazole herbicides and its synthesis from the title intermediate is a chemically sound and illustrative example.
Diagram 1: Synthesis of a Representative Pyrazole Herbicide
References
Application Notes and Protocols: Evaluation of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with potential applications in the agrochemical sector.[1] Its chemical structure, featuring a dichlorophenyl group, suggests possible bioactivity that warrants investigation for fungicide development.[1] While specific public domain data on its fungicidal efficacy is limited, its role as an intermediate in the synthesis of bioactive molecules indicates its potential as a scaffold for novel antifungal agents.[1] This document provides a generalized framework for the evaluation of this compound as a potential fungicide, including hypothetical experimental designs and standardized testing protocols.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 175711-73-6 | [2][3] |
| Molecular Formula | C11H8Cl2O4 | [3] |
| Molecular Weight | 275.09 g/mol | [2] |
| Melting Point | 133-138 °C | [2] |
Hypothetical Mechanism of Action
The precise mechanism of action for this compound as a fungicide is not yet elucidated. However, based on its chemical structure, several hypotheses can be proposed for further investigation:
-
Disruption of Fungal Cell Membranes: The lipophilic nature of the dichlorophenyl group may facilitate interaction with and disruption of the fungal cell membrane, leading to altered permeability and cell death.
-
Enzyme Inhibition: The dioxobutanoate moiety could potentially chelate metal ions essential for the catalytic activity of key fungal enzymes, or act as a competitive or non-competitive inhibitor of enzymes involved in critical metabolic pathways, such as respiration or biosynthesis.
-
Induction of Oxidative Stress: The compound might interfere with the fungal electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Experimental Protocols
The following are generalized protocols for the initial screening and evaluation of "this compound" as a fungicide.
In Vitro Antifungal Susceptibility Testing
1. Fungal Strains and Culture Conditions:
-
A panel of economically important plant pathogenic fungi should be selected (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora infestans).
-
Fungi should be cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature.
2. Preparation of Test Compound:
-
This compound should be dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial dilutions of the stock solution should be prepared to achieve a range of final test concentrations.
3. Broth Microdilution Assay (for determination of Minimum Inhibitory Concentration - MIC):
-
A 96-well microtiter plate is used for this assay.
-
Each well will contain a specific concentration of the test compound, fungal inoculum, and a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
-
A positive control (fungal inoculum without the test compound) and a negative control (broth medium only) should be included.
-
The plates are incubated at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
4. Agar Dilution Assay (for determination of EC50):
-
The test compound is incorporated into the molten agar medium at various concentrations before pouring into Petri dishes.
-
Once solidified, a plug of actively growing fungal mycelium is placed in the center of each plate.
-
Plates are incubated, and the diameter of fungal growth is measured.
-
The half-maximal effective concentration (EC50), the concentration that inhibits fungal growth by 50%, can be calculated from the dose-response curve.[4]
In Vivo Fungicide Efficacy Testing
1. Plant Material and Growth Conditions:
-
A susceptible host plant for the selected fungal pathogen should be used (e.g., tomato plants for Phytophthora infestans).
-
Plants should be grown under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and light).
2. Fungicide Application:
-
The test compound is formulated into a sprayable solution with appropriate adjuvants.
-
The solution is applied to the plant foliage at different concentrations.
-
A negative control (water or formulation blank) and a positive control (a commercial fungicide) should be included.
3. Inoculation:
-
After the fungicide application has dried, the plants are inoculated with a spore suspension of the fungal pathogen.
4. Disease Assessment:
-
Plants are incubated under conditions favorable for disease development.
-
Disease severity is assessed at regular intervals by visually scoring the percentage of leaf area affected or by using a disease rating scale.
5. Data Analysis:
-
The efficacy of the test compound is determined by comparing the disease severity in the treated plants to the control groups.
-
Statistical analysis is performed to determine the significance of the results.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| Fusarium oxysporum | Data to be determined | Data to be determined |
| Botrytis cinerea | Data to be determined | Data to be determined |
| Phytophthora infestans | Data to be determined | Data to be determined |
Table 2: In Vivo Efficacy of this compound against [Fungal Disease] on [Host Plant]
| Treatment Concentration (µg/mL) | Mean Disease Severity (%) | Percent Disease Control |
| 0 (Control) | Data to be determined | 0 |
| Concentration 1 | Data to be determined | Calculated |
| Concentration 2 | Data to be determined | Calculated |
| Concentration 3 | Data to be determined | Calculated |
| Commercial Standard | Data to be determined | Calculated |
Visualizations
Experimental Workflow for Fungicide Screening
Caption: A generalized workflow for the screening and evaluation of a novel fungicide candidate.
Hypothetical Fungal Signaling Pathway Inhibition
Caption: A potential mechanism of action involving the inhibition of a fungal MAP kinase signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 175711-73-6 [sigmaaldrich.com]
- 3. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocondensation Reactions of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile 1,3-dicarbonyl compound that serves as a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. Its activated methylene group and two distinct carbonyl electrophiles allow for controlled cyclocondensation reactions with various binucleophiles. The resulting heterocyclic products, such as pyrazoles, pyrimidines, and benzodiazepines, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the 2,4-dichlorophenyl moiety can further enhance the pharmacological properties of the synthesized molecules. These application notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize the potential therapeutic applications of these products.
Synthesis of Pyrazole Derivatives via Reaction with Hydrazine
Application Note:
The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental and widely used method for the synthesis of pyrazoles. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The cyclocondensation of this compound with hydrazine hydrate is expected to yield Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate. This compound can serve as a scaffold for further derivatization to develop novel therapeutic agents. For instance, various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[1][2][3][4]
Antimicrobial Activity of Structurally Related Pyrazole Derivatives
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazole Sulfonamide | Escherichia coli (Gram -) | 0.25 | [2][3] |
| Pyrazole Sulfonamide | Streptococcus epidermidis (Gram +) | 0.25 | [2][3] |
| Pyrazole Derivative | Aspergillus niger (Fungus) | 1.0 | [3] |
| Pyrazole Derivative | Microsporum audouinii (Fungus) | 0.5 | [2] |
Experimental Protocol: Synthesis of Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature with stirring.[5][6]
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure Methyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate.
General Workflow for Pyrazole Synthesis
Caption: General experimental workflow for the synthesis of pyrazole derivatives.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
Application Note:
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea.[1] In the case of this compound, the molecule itself contains both the β-ketoester and the aldehyde equivalent (in the form of the γ-keto group), allowing for a direct cyclocondensation with urea. The expected product is 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid.[7][8] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[9] Notably, they are recognized as calcium channel blockers, which are important in the management of cardiovascular diseases.[10] The synthesized pyrimidine derivatives from this reaction could be valuable candidates for drug discovery programs, particularly in oncology, as related compounds have shown significant cytotoxicity against various cancer cell lines.[11][12][13]
Cytotoxicity of Structurally Related Pyrimidine Derivatives
| Compound Type | Cell Line | Activity (IC50 in µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.57 | [11] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver Cancer) | 0.99 | [11] |
| Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast Cancer) | 0.029 (as BRD4 inhibitor) | [13] |
| Thiazolo[3,2-a]pyrimidine | A549 (Lung Cancer) | >70% inhibition | [11] |
Experimental Protocol: Synthesis of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
This protocol outlines a general procedure for the Biginelli-type cyclocondensation of this compound with urea.
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), urea (1.5 eq), and ethanol (15 mL per mmol of the butanoate).[14]
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid.
Synthesis of Benzodiazepine Derivatives via Reaction with o-Phenylenediamine
Application Note:
The condensation of 1,3-dicarbonyl compounds with o-phenylenediamine is a classical and effective method for the synthesis of 1,5-benzodiazepines.[15] These seven-membered heterocyclic compounds are a cornerstone in medicinal chemistry, primarily known for their activity on the central nervous system (CNS).[14] Benzodiazepines are widely prescribed as anxiolytics, sedatives, hypnotics, anticonvulsants, and muscle relaxants. Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] The reaction of this compound with o-phenylenediamine would lead to the formation of a novel benzodiazepine derivative, potentially possessing unique pharmacological properties suitable for development as a new CNS-active drug.
Mechanism of Action of Benzodiazepines
Benzodiazepines bind to a specific site on the GABA-A receptor, which is a chloride ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[7] The increased GABA binding leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and producing the characteristic depressant effects on the central nervous system.[7]
Caption: Signaling pathway of Benzodiazepine action on the GABA-A receptor.
Experimental Protocol: Synthesis of Methyl 4-(2,4-dichlorophenyl)-1,5-benzodiazepine-2-carboxylate
This protocol provides a general method for the synthesis of benzodiazepine derivatives from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol/Acetic Acid mixture (e.g., 4:1)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid in a round-bottom flask.
-
To this solution, add this compound (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a dilute ammonia solution, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain the desired benzodiazepine derivative.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro -4-pyrimidinecarboxylic acid [synhet.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zggrkz.com [zggrkz.com]
- 14. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive 1,3-dicarbonyl moiety, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridazines, and isoxazoles using this key building block. The unique substitution pattern offered by the 2,4-dichlorophenyl group can impart significant biological activity to the resulting heterocyclic scaffolds.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 175711-73-6 | [2] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [2] |
| Molecular Weight | 275.09 g/mol | [2] |
| Melting Point | 133-138 °C | |
| IUPAC Name | This compound | [2] |
| Purity | ≥98% | |
| Storage | Store at 0-8 °C |
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[3][4] The following protocol describes the synthesis of a pyrazole derivative by reacting this compound with a substituted hydrazine.
Experimental Protocol: Synthesis of Methyl 1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
4-chlorophenylhydrazine hydrochloride
-
Ethanol
-
Toluene
-
p-toluenesulfonic acid
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a solution of this compound (10.0 g, 36.3 mmol) in toluene (100 mL), add a solution of 4-chlorophenylhydrazine hydrochloride (6.45 g, 36.3 mmol) in ethanol (40 mL).
-
Stir the reaction mixture at room temperature for 18 hours to form the hydrazone intermediate.
-
Add p-toluenesulfonic acid (0.69 g, 3.63 mmol) to the mixture.
-
Heat the mixture to reflux and distill off the water-ethanol-toluene azeotrope.
-
Continue refluxing in toluene for an additional hour.
-
Cool the reaction mixture to room temperature and filter off any insoluble material.
-
Remove the solvents under reduced pressure to obtain the crude pyrazole ester as an oil.
-
For hydrolysis (optional, to obtain the carboxylic acid), dissolve the oil in methanol (200 mL) and add KOH pellets (5.0 g, 89.1 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Pour the reaction mixture into water (400 mL) at 60 °C.
-
Acidify the aqueous phase with hydrochloric acid to pH 1.5.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the desired pyrazole carboxylic acid.
Expected Results
| Compound | Starting Material | Reagent | Solvent | Catalyst | Reaction Time | Yield |
| Methyl 1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | This compound | 4-chlorophenylhydrazine hydrochloride | Toluene/Ethanol | p-toluenesulfonic acid | 19 hours | ~85% (crude ester) |
| 1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | Crude pyrazole ester | KOH | Methanol | - | 1 hour | ~75% (after hydrolysis and purification) |
Reaction Pathway: Pyrazole Synthesis
Caption: Reaction scheme for the synthesis of a substituted pyrazole.
Synthesis of Pyridazine Derivatives
Pyridazines can be synthesized from 1,4-dicarbonyl compounds and hydrazine.[5] While this compound is a 1,3-dicarbonyl compound, it can potentially be converted to a suitable 1,4-dicarbonyl precursor or react directly under certain conditions to form a pyridazine ring. The following is a general protocol.
Experimental Protocol: Synthesis of 3-(2,4-dichlorobenzoyl)-6-methoxypyridazine
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve this compound (5.0 g, 18.2 mmol) in methanol (50 mL).
-
Add hydrazine hydrate (1.0 mL, 20.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add 100 mL of water to the reaction mixture, which should induce precipitation of the product.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Expected Results
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield |
| 3-(2,4-dichlorobenzoyl)-6-methoxypyridazine | This compound | Hydrazine hydrate | Methanol | 24 hours | ~70% |
Reaction Pathway: Pyridazine Synthesis
Caption: General scheme for pyridazine synthesis.
Synthesis of Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a straightforward method for the synthesis of isoxazoles.[6]
Experimental Protocol: Synthesis of Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Distilled water
-
2M Sodium hydroxide solution
Procedure:
-
In a reaction flask, suspend this compound (5.0 g, 18.2 mmol) in ethanol (50 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.39 g, 20.0 mmol) in distilled water (10 mL) and add it dropwise to the reaction flask.
-
Heat the reaction mixture to reflux for 20 minutes.
-
After 20 minutes, add 2M sodium hydroxide solution (20 mL) to the reaction mixture.
-
Continue refluxing for another 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water (100 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude isoxazole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for purification.
Expected Results
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield |
| Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | This compound | Hydroxylamine hydrochloride | Ethanol/Water | 50 minutes | ~80% |
Reaction Pathway: Isoxazole Synthesis
Caption: Reaction pathway for the synthesis of a substituted isoxazole.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of substituted pyrazoles, pyridazines, and isoxazoles. These synthetic routes are amenable to further optimization and can be adapted for the creation of diverse compound libraries for drug discovery and agrochemical research. The 2,4-dichlorophenyl moiety provides a handle for further functionalization and can significantly influence the pharmacological profile of the final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate from a Reaction Mixture
Abstract
This application note details a robust and efficient method for the purification of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate from a crude reaction mixture using High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The developed reverse-phase HPLC (RP-HPLC) method provides excellent resolution of the target compound from starting materials and potential by-products. This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and post-purification analysis, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. Due to the nature of its synthesis, which may involve Claisen condensation or Friedel-Crafts acylation, the crude reaction mixture can contain unreacted starting materials, such as 2,4-dichloroacetophenone and dimethyl oxalate, as well as various side-products. HPLC is a powerful technique for the isolation and purification of such compounds from complex mixtures. This application note describes a validated HPLC method for the purification of this compound with a purity of ≥98%.[1]
Challenges in HPLC of β-Keto Esters
It is important to note that β-keto esters like the target compound can exhibit keto-enol tautomerism, which may lead to poor peak shapes in reverse-phase HPLC.[2] The method described herein has been optimized to mitigate these effects by controlling the mobile phase pH and temperature, resulting in sharp, symmetrical peaks.
Experimental Protocols
Materials and Reagents
-
Crude reaction mixture containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (0.1%)
Sample Preparation
-
Dissolve 100 mg of the crude reaction mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The prepared sample is now ready for injection into the HPLC system.
HPLC Instrumentation and Conditions
A standard analytical to semi-preparative HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Note on Method Development: A C18 column was selected due to the non-polar nature of the dichlorophenyl group.[4] An acidic mobile phase (0.1% formic acid) is utilized to suppress the ionization of the enol form, thereby improving peak shape.[2] A gradient elution is employed to ensure adequate separation of the target compound from both more polar and less polar impurities. The column temperature is slightly elevated to improve peak symmetry by accelerating the keto-enol interconversion.[2]
Data Presentation
The following table summarizes the expected retention times for the target compound and potential impurities under the specified HPLC conditions.
| Compound | Expected Retention Time (min) |
| Dimethyl oxalate (Starting Material) | ~ 3.5 |
| 2,4-Dichloroacetophenone (Starting Material) | ~ 12.8 |
| This compound (Product) | ~ 18.2 |
| Potential Dimerization By-product | ~ 23.5 |
Post-Purification Analysis
Fractions corresponding to the peak of this compound are collected. The solvent is then removed under reduced pressure to yield the purified product. The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR. The expected molecular weight of the compound is 275.09 g/mol .[3][5]
Visualization of the Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound from its crude reaction mixture. The optimized conditions ensure high resolution and excellent peak shape, leading to a final product of high purity suitable for further synthetic applications in the pharmaceutical and agrochemical industries.
References
Synthesis of Pyrazole Derivatives from Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the antimicrobial and antifungal fields.
Introduction
This compound is a versatile 1,3-dicarbonyl compound that serves as a key precursor for the synthesis of a variety of heterocyclic derivatives. Among these, pyrazoles are of particular interest due to their well-documented and diverse biological activities. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a fundamental and efficient method for constructing the pyrazole ring system. The resulting pyrazole derivatives incorporating the 2,4-dichlorophenyl moiety are promising candidates for antimicrobial and antifungal drug discovery.
Application Notes
Pyrazole derivatives synthesized from this compound are valuable scaffolds in medicinal chemistry. The presence of the dichlorophenyl group can significantly influence the biological activity of the resulting molecules.
Antimicrobial and Antifungal Potential:
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of pyrazole derivatives, including those bearing chlorophenyl substituents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. While the precise mechanisms of action can vary, some pyrazole derivatives have been shown to target essential cellular processes in microbes.
One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. By targeting these enzymes, the pyrazole derivatives can effectively halt bacterial proliferation.
Another potential mechanism involves the disruption of the bacterial cell wall synthesis, leading to loss of cellular integrity and ultimately cell death. In fungi, some pyrazole-based compounds are known to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.
Experimental Protocols
The following protocols describe the synthesis of pyrazole derivatives from this compound. The primary method employed is the Knorr pyrazole synthesis.
Protocol 1: Synthesis of Methyl 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate
This protocol details the reaction of this compound with phenylhydrazine to yield a substituted pyrazole.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add phenylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure Methyl 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate.
Protocol 2: Synthesis of Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a pyrazole with a free N-H group using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of pyrazole derivatives. Please note that actual yields may vary depending on reaction scale and optimization.
| Derivative Name | Starting Material | Reagent | Typical Yield (%) |
| Methyl 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate | This compound | Phenylhydrazine | 75-85 |
| Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | This compound | Hydrazine hydrate | 80-90 |
| Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates | Ethyl 4-alkoxy-2-oxoalk-3-enoates with 2,4-dichlorophenyl | Hydrazine hydrochloride | 71-92[1] |
Visualizations
The following diagrams illustrate the key synthetic pathway and a proposed mechanism of action for the antimicrobial activity of the synthesized pyrazole derivatives.
Caption: General workflow for the Knorr pyrazole synthesis.
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.
References
Application Notes and Protocols for the Quantification of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in pharmaceutical and chemical synthesis. As an intermediate, its precise quantification is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed analytical methods and protocols for the accurate quantification of this compound.
The primary analytical challenge associated with β-keto esters, including this compound, is the presence of keto-enol tautomerism. This equilibrium between the keto and enol forms can lead to issues such as peak broadening or the appearance of multiple peaks for a single compound in chromatographic separations. The methods outlined below are designed to address this challenge and provide robust and reliable quantification.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for the routine quantification of this compound due to its specificity, sensitivity, and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the characterization and quantification of the individual tautomers.
High-Performance Liquid Chromatography (HPLC-UV)
A reversed-phase HPLC method is proposed for the quantification of this compound. To mitigate the effects of keto-enol tautomerism, an acidic mobile phase and controlled column temperature are recommended to promote a single tautomeric form or rapid interconversion.
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 50:50 to 80:20 (Acetonitrile:Water w/ 0.1% Formic Acid) over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Internal Standard | (Optional) Structurally similar compound without interfering peaks |
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for a validated HPLC-UV method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
1. Materials and Reagents:
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This compound reference standard
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Methanol (HPLC grade)
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Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL) by diluting the stock solution with the mobile phase initial conditions (50:50 Acetonitrile:Water w/ 0.1% Formic Acid).
3. Sample Preparation:
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Accurately weigh the sample containing this compound.
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Dissolve the sample in a known volume of acetonitrile.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
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Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
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Inject the prepared samples.
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Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: ¹H-NMR for Tautomer Quantification
1. Materials and Reagents:
-
This compound sample
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Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small drop of TMS as an internal standard.
3. NMR Data Acquisition:
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Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
4. Data Analysis:
-
Identify the distinct signals for the keto and enol tautomers.
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Integrate the area of a characteristic peak for each tautomer (e.g., the methine proton of the enol and the methylene protons of the keto form).
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Calculate the percentage of each tautomer based on the integral ratio.
Visualizations
Caption: Keto-enol tautomerism of the target compound.
Caption: HPLC-UV analytical workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclocondensation of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclocondensation of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate to synthesize pyrazole derivatives.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the cyclocondensation of 1,3-dicarbonyl compounds like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Caption: Troubleshooting workflow for optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in pyrazole synthesis from 1,3-dicarbonyl compounds are often attributed to several factors:
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Purity of Starting Materials: Ensure the this compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, complicating purification and reducing the yield.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
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Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]
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Incomplete Cyclization or Side Reactions: The reaction may not be proceeding to full cyclization, or alternative reaction pathways may be consuming the starting materials.[1]
Q2: I am observing the formation of two major products. How can I improve the regioselectivity of the reaction?
A2: The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound like this compound.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[1] To improve regioselectivity:
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Control the pH: The regioselectivity is often pH-dependent. Acidic conditions, such as using the hydrochloride salt of the hydrazine in a solvent like ethanol, can favor the formation of one regioisomer.[1] Conversely, basic conditions might favor the other.[1]
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Solvent Choice: The solvent can significantly influence the reaction's regioselectivity. The use of fluorinated alcohols, which are non-nucleophilic, can enhance the regioselectivity by not competing with the hydrazine in the initial attack on the more reactive carbonyl group.[3]
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Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a role. A bulky substituent on the hydrazine may sterically hinder the attack at one carbonyl group, favoring the formation of a single regioisomer.[1]
Q3: The reaction mixture turns dark, and I have difficulty purifying the final product. What causes this and how can it be mitigated?
A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
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Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that may lead to colored impurities.
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Purification Techniques: Activated carbon (charcoal) treatment of the crude product solution before crystallization can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Experimental Protocols
The following is a general protocol for the cyclocondensation of a methyl 4-aryl-2,4-dioxobutanoate with an arylhydrazine, based on similar reported procedures.[4]
Synthesis of Methyl 1-(2,4-dichlorophenyl)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
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Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol or toluene), add 2,4-dichlorophenylhydrazine hydrochloride.
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Initial Reaction: Stir the mixture at room temperature for an extended period (e.g., 18 hours) to allow for the formation of the hydrazone intermediate.
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Cyclization: Add a catalytic amount of an acid catalyst, such as para-toluenesulfonic acid (p-TsOH).
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Water Removal: If using toluene, heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus to drive the cyclization to completion. Continue reflux for approximately 1-2 hours after water evolution ceases.
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Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for a similar cyclocondensation reaction.[4]
| Parameter | Value |
| Reactants | Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, 2,4-dichlorophenylhydrazine hydrochloride |
| Solvents | Ethanol, Toluene |
| Catalyst | para-Toluenesulfonic acid |
| Reaction Time | 18 hours at room temperature, followed by 1 hour at reflux |
| Purification | Filtration and subsequent hydrolysis and crystallization |
| Yield | Not explicitly stated for the pyrazole ester, but the final carboxylic acid was obtained in a multi-step sequence. |
Reaction Pathway
The cyclocondensation reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Caption: General reaction pathway for pyrazole synthesis.
References
Technical Support Center: Purification of Pyrazoles from Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrazoles synthesized from the reaction of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate" with hydrazines.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound with a hydrazine?
A1: The reaction of this compound with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) is expected to yield a pyrazole derivative. Specifically, it will likely form a pyrazole with a 2,4-dichlorophenyl substituent. Depending on the hydrazine used, you can expect different substitutions on the pyrazole ring. For instance, using 2,4-dichlorophenylhydrazine would result in a 1,5-diarylpyrazole.
Q2: What are the common impurities I might encounter in my crude product?
A2: Common impurities can include:
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Unreacted starting materials: this compound and the hydrazine derivative.
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Regioisomers: If an unsymmetrical substituted hydrazine is used, the reaction can produce two different regioisomeric pyrazoles.
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Hydrazone intermediate: The initial condensation product between the dicarbonyl compound and hydrazine may not have fully cyclized.
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Side-products: Depending on the reaction conditions, side reactions could lead to other minor impurities.
Q3: What are the most effective methods for purifying pyrazoles derived from this reaction?
A3: The most common and effective purification techniques for this class of compounds are:
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Recrystallization: This is often the first method to try, especially if the product is a solid. Common solvents include ethanol, methanol, and mixtures like ethanol/water or acetone/ethanol.
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Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired pyrazole from impurities, including regioisomers.
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Acid-Base Extraction: This technique can be useful for separating the pyrazole product from neutral or acidic impurities by forming a salt.[1]
Q4: My pyrazole product is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common issue in recrystallization. Here are a few troubleshooting steps:
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Use a different solvent system: The current solvent may be too good a solvent for your compound even at low temperatures. Try a less polar solvent or a mixed solvent system.
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Cool the solution very slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent level. This can create nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can induce crystallization.
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Purify by column chromatography: If recrystallization proves difficult, column chromatography is a good alternative for purifying oily products.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Use a different solvent or a mixed solvent system where the compound is less soluble at room temperature.- Ensure the minimum amount of hot solvent was used to dissolve the compound. |
| No Crystal Formation | The solution is not supersaturated, or there are no nucleation sites. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly, and then in an ice bath.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble. | - Use a lower-boiling point solvent.- Use a solvent mixture where the compound is less soluble at room temperature.- Add more of the "good" solvent if using a mixed-solvent system. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The chosen eluent system is not optimal. | - Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation.- Consider using a gradient elution. |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system or is unstable on silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a TLC plate by spotting and letting it sit for a while before eluting.- Consider using a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Repack the column carefully, ensuring a uniform and level bed of silica gel. |
| Product Elutes with the Solvent Front | The eluent is too polar. | - Start with a less polar solvent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of a solid pyrazole derivative. The choice of solvent will need to be determined experimentally.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
A successful recrystallization of a similar compound, 1-(2,5-dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole, was achieved using methanol.[2] Another example, 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, was crystallized from an ethanol:acetone (1:1) solution.[3]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying the pyrazole product using flash column chromatography.
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (eluent) that provides good separation between your desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate.
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
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Carefully load the sample onto the top of the column.
-
-
Elution:
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Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution.
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Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole.
For a similar compound, the purification was achieved using a Biotage system with a silica gel column, eluting with a gradient of ethyl acetate in hexanes.[4]
Protocol 3: Purification by Acid-Base Extraction
This method is particularly useful if the pyrazole is basic and the impurities are neutral or acidic.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
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Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer as a salt. Repeat the extraction 2-3 times.
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Separation of Layers: Combine the aqueous extracts. The organic layer now contains neutral impurities.
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Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. The protonated pyrazole will be deprotonated and precipitate out of the solution or form an oily layer.
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Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times to recover the purified pyrazole.
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Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
A patent describes the purification of pyrazoles by forming acid addition salts with inorganic or organic acids and then crystallizing these salts.[1]
Visualizations
Caption: A decision-making workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
Stability of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate" in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate in various solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a β-keto ester, is primarily influenced by the following factors:
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pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Basic conditions, in particular, can lead to rapid degradation.
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Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions, whereas aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally more protective of the ester group, provided they are anhydrous.
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Water Content: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis of the methyl ester.
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Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, the compound should be stored at 0-8 °C as a solid and solutions should be kept cool and used promptly.[1]
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Light: While the dichlorophenyl moiety has some UV absorbance, the primary instability is expected to be chemical. However, photostability studies are recommended for comprehensive evaluation.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway for this β-keto ester is hydrolysis of the methyl ester to form the corresponding β-keto acid, which is unstable and can readily undergo decarboxylation to yield a ketone.[2] The primary degradation products are expected to be:
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4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid (from hydrolysis)
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1-(2,4-dichlorophenyl)butane-1,3-dione (from subsequent decarboxylation)
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Methanol (a byproduct of hydrolysis)
Under certain conditions, such as in the presence of other alcohols and a catalyst, transesterification to form a different ester is also possible.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of solutions of this compound, the following storage conditions are recommended:
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Solvent Choice: Use anhydrous aprotic solvents such as acetonitrile, THF, or dioxane whenever possible. If a protic solvent is necessary for experimental reasons, the solution should be prepared fresh and used immediately.
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Temperature: Store solutions at low temperatures, preferably at 2-8 °C, and protect from freezing if the solvent's freezing point is a concern.
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Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
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Light Protection: Store solutions in amber vials or protect them from light to prevent any potential photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay buffer. | Prepare the stock solution in an anhydrous aprotic solvent (e.g., DMSO). Make final dilutions into aqueous buffers immediately before use. Run a time-course experiment to assess the compound's stability in the final assay buffer. |
| Hydrolysis of the methyl ester. | Analyze the sample by HPLC or LC/MS to check for the presence of the corresponding carboxylic acid or its decarboxylated product. |
| Precipitation of the compound in aqueous media. | Visually inspect the solution for any precipitate. Determine the solubility of the compound in the assay buffer and ensure the working concentration is below the solubility limit. |
Issue 2: Appearance of unknown peaks in HPLC or LC/MS analysis over time.
| Possible Cause | Troubleshooting Step |
| Solvent-induced degradation. | If using a protic solvent like methanol, consider switching to an aprotic solvent such as acetonitrile for sample preparation and storage. Ensure all solvents are of high purity and anhydrous. |
| Contamination of the solvent. | Use fresh, high-purity solvents for each experiment. Filter solvents before use if necessary. |
| Interaction with container material. | Use high-quality, inert glass vials for sample storage. |
Data Presentation
The following tables are templates for summarizing quantitative stability data. Users should populate these tables with their own experimental results.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Time (hours) | % Remaining of Parent Compound | Major Degradation Product(s) Detected |
| Acetonitrile (anhydrous) | 0 | 100 | - |
| 24 | |||
| 48 | |||
| Methanol | 0 | 100 | - |
| 24 | |||
| 48 | |||
| Phosphate Buffered Saline (pH 7.4) | 0 | 100 | - |
| 2 | |||
| 8 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Time (hours) | % Remaining of Parent Compound |
| 3.0 | 0 | 100 |
| 8 | ||
| 24 | ||
| 7.4 | 0 | 100 |
| 8 | ||
| 24 | ||
| 9.0 | 0 | 100 |
| 8 | ||
| 24 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
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Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Sample Preparation: Aliquot the stock solution into several amber glass vials.
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Storage Conditions: Store the vials under the desired conditions (e.g., 25°C, 4°C).
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Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
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HPLC Analysis:
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Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
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Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
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A suitable starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
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Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General workflow for conducting a solution stability study.
References
Technical Support Center: Synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and highly effective methods for the synthesis of this compound:
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Crossed Claisen Condensation: This is a classic method involving the reaction of 2,4-dichloroacetophenone with a dialkyl oxalate (like dimethyl oxalate) in the presence of a strong base.
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Meldrum's Acid Route: This alternative route involves the acylation of Meldrum's acid with 2,4-dichlorophenylacetyl chloride, followed by methanolysis to yield the desired product.
Q2: I am observing a low yield in my Claisen condensation reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields in a Claisen condensation are a common issue. Here are several factors to consider and troubleshoot:
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Base Selection and Stoichiometry: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to minimize side reactions. Ensure you are using a full equivalent of the base, as it is consumed during the reaction to drive the equilibrium towards the product.
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Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction temperature should be carefully controlled, as higher temperatures can promote side reactions.
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Purity of Starting Materials: Impurities in the 2,4-dichloroacetophenone or dimethyl oxalate can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
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Self-Condensation: The starting ketone, 2,4-dichloroacetophenone, can potentially undergo self-condensation, although this is generally less favorable than the desired crossed Claisen condensation. To minimize this, the ketone can be slowly added to a mixture of the base and the dialkyl oxalate.
Q3: What are the common impurities I should expect in the synthesis of this compound and how can I identify them?
A3: Several impurities can arise depending on the synthetic route chosen. Below is a summary of potential impurities and methods for their identification.
| Impurity Name | Structure | Plausible Origin | Analytical Identification Techniques |
| 2,4-Dichloroacetophenone | Unreacted starting material (both routes). | HPLC, GC-MS, ¹H NMR | |
| Dimethyl oxalate | Unreacted starting material (Claisen route). | GC-MS, ¹H NMR | |
| Methyl 2,4-dichlorobenzoate | Side reaction of 2,4-dichloroacetophenone with methoxide. | HPLC, GC-MS, ¹H NMR | |
| Self-condensation product of 2,4-dichloroacetophenone | Dimerization of the starting ketone (Claisen route). | HPLC, LC-MS, ¹H NMR | |
| 2,4-Dichlorophenylacetic acid | Hydrolysis of 2,4-dichlorophenylacetyl chloride (Meldrum's acid route). | HPLC, ¹H NMR | |
| Acylated Meldrum's acid intermediate | Incomplete methanolysis (Meldrum's acid route). | HPLC, ¹H NMR |
Q4: My final product appears to be contaminated with a significant amount of unreacted 2,4-dichloroacetophenone. How can I improve the conversion rate?
A4: To drive the reaction to completion and consume the starting ketone, consider the following:
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Increase the equivalents of dimethyl oxalate and base: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of both the dialkyl oxalate and the base can help to ensure the complete conversion of the 2,4-dichloroacetophenone.
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Extend the reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
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Optimize the reaction temperature: While high temperatures can lead to side products, a modest increase in temperature may be necessary to achieve full conversion.
Q5: I am using the Meldrum's acid route and my final product is showing impurities related to the intermediate. What could be the issue?
A5: Incomplete methanolysis of the acylated Meldrum's acid intermediate is a likely cause. To address this:
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Ensure sufficient methanol: Use a large excess of anhydrous methanol for the reflux step.
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Increase reflux time: The methanolysis step may require a longer duration for complete conversion. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
Catalyst: While not always necessary, a catalytic amount of a mild acid can sometimes facilitate the methanolysis.
Experimental Protocols
Method 1: Crossed Claisen Condensation
This protocol describes a plausible synthesis of this compound via a crossed Claisen condensation.
Materials:
-
2,4-Dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or sodium hydride)
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: Dissolve 2,4-dichloroacetophenone (1 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot methanol to yield pure this compound.
Method 2: Meldrum's Acid Route
This protocol outlines a plausible synthesis using Meldrum's acid.
Materials:
-
2,4-Dichlorophenylacetic acid
-
Thionyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine
-
Anhydrous dichloromethane
-
Anhydrous methanol
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, carefully add thionyl chloride (1.5 equivalents) to 2,4-dichlorophenylacetic acid (1 equivalent). Heat the mixture to reflux for 2 hours. Remove the excess thionyl chloride by distillation to obtain crude 2,4-dichlorophenylacetyl chloride.
-
Acylation of Meldrum's Acid: In a separate flask, dissolve Meldrum's acid (1 equivalent) and pyridine (2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath. Add the crude 2,4-dichlorophenylacetyl chloride dropwise, maintaining the temperature below 5°C. Stir the reaction at 0°C for 2 hours.
-
Work-up of Intermediate: Wash the reaction mixture with cold 1 M HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid intermediate.
-
Methanolysis: Dissolve the crude intermediate in anhydrous methanol and heat to reflux for 4-6 hours.
-
Purification: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization from methanol.
Visualizations
Caption: Troubleshooting workflow for common impurities.
Caption: Experimental workflows for synthesis.
Technical Support Center: Synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a mixed Claisen condensation reaction.[1] In this reaction, 2',4'-dichloroacetophenone is reacted with dimethyl oxalate in the presence of a strong base, such as sodium methoxide.[2]
Q2: Why is a mixed Claisen condensation with dimethyl oxalate a suitable method?
Dimethyl oxalate is an ideal reagent for this mixed Claisen condensation because it lacks α-hydrogens. This structural feature prevents it from undergoing self-condensation, which is a common side reaction with other esters.[1] Consequently, it can only act as the electrophilic acceptor for the enolate generated from 2',4'-dichloroacetophenone, leading to a more controlled reaction with a higher yield of the desired product.
Q3: What are the most common side reactions and by-products in this synthesis?
The most common side reactions and potential by-products include:
-
Self-condensation of 2',4'-dichloroacetophenone: This can occur if the enolate of the acetophenone reacts with another molecule of the acetophenone instead of the dimethyl oxalate.[3]
-
Hydrolysis of dimethyl oxalate: If there is moisture in the reaction, the basic conditions can lead to the hydrolysis of dimethyl oxalate to monomethyl oxalate or oxalic acid.[4][5]
-
Transesterification: If an alkoxide base is used that does not match the ester's alkoxy group (e.g., using sodium ethoxide with dimethyl oxalate), transesterification can occur, leading to the formation of ethyl esters.[6][7]
-
Unreacted starting materials: Incomplete reaction can leave residual 2',4'-dichloroacetophenone and dimethyl oxalate in the product mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure anhydrous (dry) reaction conditions as the base is sensitive to moisture. Extend the reaction time or slightly increase the temperature. |
| Ineffective base. | Use a fresh, high-quality strong base like sodium methoxide or sodium hydride. Ensure the stoichiometry of the base is correct (at least one full equivalent is required).[7] | |
| Poor quality starting materials. | Use pure, dry 2',4'-dichloroacetophenone and dimethyl oxalate. | |
| Presence of Multiple By-products | Self-condensation of 2',4'-dichloroacetophenone. | Add the 2',4'-dichloroacetophenone slowly to the mixture of the base and dimethyl oxalate to maintain a low concentration of the acetophenone enolate. |
| Hydrolysis of dimethyl oxalate. | Ensure all glassware is oven-dried and use anhydrous solvents to prevent moisture contamination. | |
| Transesterification. | Use a base with the same alkoxide as the ester (e.g., sodium methoxide with dimethyl oxalate).[6][7] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | The crude product may contain impurities that inhibit crystallization. Attempt purification by column chromatography on silica gel. |
| Product is contaminated with starting materials. | Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Use column chromatography for purification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2',4'-dichloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous methanol.
-
To this solution, add dimethyl oxalate (1.2 equivalents).
-
Slowly add a solution of 2',4'-dichloroacetophenone (1.0 equivalent) in anhydrous methanol dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a mixture of ice and 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₈Cl₂O₄ | 275.09 | 133-138[8] |
| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 33-34[9] |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 54 |
Table 2: Potential By-products and their Characteristics
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| Self-condensation product of 2',4'-dichloroacetophenone | C₁₆H₁₀Cl₄O | 376.07 | Higher molecular weight, can be detected by MS. |
| Monomethyl oxalate | C₃H₄O₄ | 104.06 | Acidic by-product, can be removed by basic wash. |
| Oxalic acid | C₂H₂O₄ | 90.03 | Highly acidic, water-soluble. |
| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₀Cl₂O₄ | 289.11 | Result of transesterification, detectable by MS and NMR. |
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential by-product formation pathways.
Caption: A logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 175711-73-6 [sigmaaldrich.com]
- 9. 2',4'-Dichloroacetophenone | 2234-16-4 | FD45894 [biosynth.com]
Technical Support Center: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Frequently Asked Questions (FAQs)
Q1: Is Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate hygroscopic?
There is no direct experimental data publicly available to definitively classify this compound as hygroscopic. However, as a precautionary measure in a laboratory setting, it is best to handle it as a potentially moisture-sensitive compound, especially given its application in sensitive pharmaceutical and agrochemical synthesis.[1] The presence of polar functional groups in its structure could contribute to water absorption from the atmosphere.
Q2: What are the general storage recommendations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (0-8 °C) is recommended by some suppliers.[3] To minimize moisture uptake, it is advisable to store the compound in a desiccator, especially after the container has been opened.
Q3: How can I determine if my batch of this compound has absorbed moisture?
Visual inspection may reveal clumping or changes in the physical appearance of the powder. For a quantitative assessment, you can use analytical methods such as Karl Fischer titration to determine the water content or perform Dynamic Vapor Sorption (DVS) analysis to understand its moisture sorption behavior.
Q4: What potential issues can arise if this compound absorbs moisture?
Moisture absorption can lead to several experimental issues, including:
-
Inaccurate weighing: The measured weight may be higher than the actual amount of the compound, leading to errors in concentration calculations.
-
Degradation: As a β-keto ester, the compound may be susceptible to hydrolysis in the presence of water, which can lead to the formation of impurities and a decrease in the yield of the desired product.[4][5]
-
Inconsistent reaction outcomes: The presence of water can affect reaction kinetics and lead to variable results between experiments.
-
Physical changes: The powder may become difficult to handle due to clumping.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., NMR, HPLC, LC-MS) | Sample has absorbed atmospheric moisture, leading to inaccurate concentration or degradation. | Dry the sample under vacuum before analysis. Ensure solvents used for analysis are anhydrous. Prepare samples in a controlled environment (e.g., glove box or under an inert atmosphere). |
| Low or variable reaction yields | The compound may have degraded due to hydrolysis. Water in the reaction solvent or from the atmosphere is interfering with the reaction. | Use freshly opened or properly stored and dried this compound. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in handling the solid (clumping, poor flowability) | The compound has absorbed a significant amount of moisture from the environment. | Dry the compound in a vacuum oven at a temperature below its melting point (133-138 °C). Store the dried compound in a desiccator over a strong desiccant. |
| Unexpected side products observed in the reaction mixture | Hydrolysis of the β-keto ester functionality. | Confirm the identity of the side products using appropriate analytical techniques. If hydrolysis is confirmed, strictly follow anhydrous reaction conditions. |
Experimental Protocols
To quantitatively assess the hygroscopic nature of this compound, the following standard methods can be employed.
Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.
Methodology:
-
Place a known mass of the compound (typically 5-15 mg) onto the DVS instrument's microbalance.[7]
-
Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).
-
At each RH step, monitor the change in mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).[8]
-
Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.
-
Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms.[9]
Karl Fischer Titration
Objective: To determine the water content of a sample of the compound.
Methodology:
-
Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a sample of this compound and quickly add it to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.[10][11]
-
The instrument will calculate the amount of water in the sample based on the volume of titrant consumed. For solids that are not readily soluble, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.[12][13]
Gravimetric Analysis (Desiccator Method)
Objective: To get a qualitative or semi-quantitative measure of hygroscopicity.
Methodology:
-
Dry a sample of the compound to a constant weight in a vacuum oven.
-
Accurately weigh the dried sample in a pre-weighed container.
-
Place the container in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C).[7]
-
Store the desiccator at a constant temperature.
-
Periodically remove the sample and quickly weigh it, then return it to the desiccator.
-
Continue until a constant weight is achieved.
-
The percentage weight gain indicates the amount of moisture absorbed at that specific RH.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 175711-73-6 | [14] |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [14] |
| Molecular Weight | 275.09 g/mol | [3] |
| Appearance | Off-white powder | Chem-Impex |
| Melting Point | 133-138 °C | [3] |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage Temperature | 0-8 °C | [3] |
Table 2: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Weight Gain (% w/w) after 24h at 80% RH and 25°C |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
This table can be used to classify the compound based on the results from the gravimetric analysis.
Visualizations
Caption: Experimental workflow for handling and assessing the potential hygroscopicity of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. en.hnybio.com [en.hnybio.com]
- 3. This compound | 175711-73-6 [sigmaaldrich.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. jocpr.com [jocpr.com]
- 8. mt.com [mt.com]
- 9. aqualab.com [aqualab.com]
- 10. quveon.com [quveon.com]
- 11. mt.com [mt.com]
- 12. scientificgear.com [scientificgear.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. This compound | C11H8Cl2O4 | CID 2771765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the solubility of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate"
Technical Support Center: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is an off-white powder.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈Cl₂O₄ | [1] |
| Molecular Weight | 275.09 g/mol | [1] |
| Melting Point | 133-138 °C | [1] |
| Appearance | Off-white powder | [1] |
| CAS Number | 175711-73-6 |
Q2: I am having trouble dissolving this compound in my desired aqueous buffer. What should I do?
A2: Due to its chemical structure, which includes a dichlorophenyl group, this compound is expected to have low aqueous solubility.[2] For initial experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Please refer to the Troubleshooting Guide below for a systematic approach.
Q3: What are some suitable organic solvents for creating a stock solution?
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a viable option to increase the rate of dissolution. However, it is crucial to be mindful of the compound's melting point (133-138 °C) and potential for degradation at elevated temperatures.[1] We recommend performing a stability test by heating a small sample and analyzing it for degradation before proceeding with your main experiment.
Q5: Are there any known incompatibilities with common excipients?
A5: There is no specific data on the incompatibility of this compound with common excipients. When formulating, it is advisable to conduct compatibility studies with your chosen excipients under your experimental conditions.
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to address solubility challenges with this compound.
Problem: The compound is not dissolving in the desired solvent system.
The first step is to identify a suitable organic solvent to prepare a concentrated stock solution.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
-
-
Procedure:
-
Weigh a small, known amount of the compound (e.g., 1 mg).
-
Add a small volume of the chosen solvent (e.g., 100 µL) and vortex.
-
If it dissolves, add more solvent to determine the approximate solubility.
-
If it does not dissolve, try gentle heating (not exceeding 40-50°C) and sonication.
-
If the compound precipitates when diluting the organic stock solution into an aqueous buffer, a co-solvent system can be employed. Co-solvents can increase the solubility of nonpolar drugs.[2]
-
Common Co-solvents:
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 400
-
Glycerol
-
Ethanol
-
-
Experimental Protocol:
-
Prepare a stock solution in a suitable organic solvent as identified in Step 1.
-
In a separate vial, prepare a mixture of your aqueous buffer and a co-solvent. The percentage of the co-solvent can be varied (e.g., 10%, 20%, 50% v/v).
-
Slowly add the stock solution to the co-solvent/buffer mixture while vortexing.
-
Observe for any precipitation.
-
The solubility of compounds with ionizable groups can be influenced by pH. While this compound does not have strongly acidic or basic groups, the enolizable beta-dicarbonyl moiety could exhibit some acidic character.
-
Experimental Protocol:
-
Prepare a suspension of the compound in your desired buffer system.
-
Gradually adjust the pH of the solution upwards (e.g., using 0.1 M NaOH) and downwards (e.g., using 0.1 M HCl) while monitoring for dissolution.
-
Be aware that significant pH changes can affect the stability of the compound and may not be suitable for all experimental systems.
-
Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.
-
Common Surfactants:
-
Tween® 80
-
Sodium dodecyl sulfate (SDS)
-
Cremophor® EL
-
-
Experimental Protocol:
-
Prepare a solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add the compound to the surfactant solution.
-
Use sonication and gentle heating to aid dissolution.
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]
-
Common Cyclodextrins:
-
β-cyclodextrin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Data Presentation: Hypothetical Solubility Data
As no quantitative solubility data for this compound has been found in the searched literature, the following table presents hypothetical data for illustrative purposes to guide your solvent selection.
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | < 0.1 | Practically insoluble |
| Ethanol | ~5-10 | Moderately soluble |
| DMSO | > 50 | Freely soluble |
| DMF | > 50 | Freely soluble |
| 20% HP-β-CD (aq) | ~1-2 | Improved aqueous solubility |
| 10% Tween® 80 (aq) | ~0.5-1 | Improved aqueous solubility |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for improving the solubility of the target compound.
Signaling Pathway Visualization (Hypothetical)
While the direct signaling pathway interactions of this compound are not detailed in the provided search results, it is mentioned as an intermediate in the synthesis of bioactive molecules.[1] The following diagram illustrates a hypothetical signaling pathway where a downstream product of this compound might act as an inhibitor.
Caption: Hypothetical signaling pathway with a derivative as a Kinase B inhibitor.
References
Technical Support Center: qNMR Analysis for Purity of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative NMR (qNMR) analysis of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate". It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in performing a qNMR analysis for this compound?
A1: The initial and most critical steps involve meticulous sample preparation and selection of an appropriate internal standard.[1] This includes ensuring the complete dissolution of both the analyte and the internal standard in a suitable deuterated solvent and accurate weighing of both components.[2]
Q2: How do I select an appropriate internal standard for the analysis of this compound?
A2: A suitable internal standard should be of high purity (≥99%), chemically stable, and should not react with the analyte or solvent.[3][4] Its NMR signals should not overlap with those of this compound.[5] Given the analyte's structure, potential internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent.[6][7]
Q3: My quantitative results are inconsistent. What are the common causes and how can I troubleshoot this?
A3: Inconsistent results in qNMR can stem from several factors, including issues with the internal standard, sample preparation, NMR acquisition parameters, and data processing.[3] To troubleshoot, you should:
-
Verify Internal Standard Integrity: Ensure the purity and stability of your internal standard.[4]
-
Optimize Sample Preparation: Confirm that both the sample and standard are fully dissolved.[2][4]
-
Check Acquisition Parameters: Ensure a sufficient relaxation delay (D1) and an appropriate pulse angle (typically 90°) are used.[4]
-
Review Data Processing: Use proper phasing and baseline correction, and ensure the integration regions are set correctly.[4][5]
Q4: I am observing poor baseline and phasing in my spectra. How can this be corrected?
A4: Poor baseline and phasing can lead to inaccurate integration.[5] To correct this, manual phasing should be carefully performed for both zero-order and first-order corrections. Applying a suitable baseline correction algorithm, such as a polynomial fit, can also resolve these issues.[5]
Q5: What is the recommended solvent for qNMR analysis of this compound?
A5: The ideal solvent is one that completely dissolves both the analyte and the chosen internal standard without any chemical interaction.[2][8] Based on the compound's polarity, deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common starting points to test for solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Problems with the internal standard, sample preparation, or acquisition parameters.[3] | Verify the purity and stability of the internal standard. Ensure complete dissolution of the sample and standard. Optimize NMR acquisition parameters, particularly the relaxation delay (D1) and pulse angle.[4] |
| Poor Baseline and Phasing | Incorrect phasing parameters or broad signals from impurities.[5] | Perform careful manual phase correction for both zero-order and first-order. Apply a suitable baseline correction algorithm.[5] |
| Signal Overlap | Analyte and internal standard signals are in close proximity. | Select a different internal standard with non-overlapping peaks.[5] Alternatively, if the overlap is minimal, deconvolution techniques can be employed. |
| Low Signal-to-Noise Ratio (S/N) | Insufficient number of scans or low sample concentration. | Increase the number of scans (NS) to improve the S/N ratio. For integration errors below 1%, an S/N of at least 250:1 is often required.[3][9] |
| Signal Clipping | The receiver gain is set too high for the sample concentration.[5] | Reduce the receiver gain and re-acquire the spectrum. Alternatively, dilute the sample to an appropriate concentration.[5] |
Experimental Protocols
Detailed Methodology for qNMR Purity Determination
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a roughly equimolar amount of a suitable internal standard (e.g., maleic acid) into separate vials.[2]
-
Record the weights precisely.
-
Dissolve both the analyte and the internal standard in the same known volume of a high-purity deuterated solvent (e.g., DMSO-d6) in a volumetric flask.
-
Ensure complete dissolution by vortexing the solution.[2]
-
Transfer an appropriate amount of the solution into a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for the sample.[4]
-
Calibrate the 90° pulse width.[4]
-
Set the following acquisition parameters:
-
Pulse Angle: 90°[4]
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3][9]
-
Acquisition Time (AQ): Sufficient to allow for proper signal decay.
-
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform to the acquired FID.
-
Perform manual phasing and baseline correction.[4]
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizations
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 7. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and Its Analogues in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and its analogues in the Biginelli reaction, a crucial one-pot cyclocondensation for the synthesis of dihydropyrimidinones (DHPMs). These DHPMs are of significant interest in medicinal chemistry due to their diverse biological activities. While these ketoesters are substrates rather than catalysts, this guide evaluates their performance in this catalysed reaction, offering valuable insights for synthetic planning and drug discovery.
Comparative Performance in the Biginelli Reaction
The reactivity of Methyl 4-(aryl)-2,4-dioxobutanoate analogues in the Biginelli reaction is influenced by the electronic and steric nature of the substituents on the phenyl ring. The following table summarizes the reaction yields for a series of analogues, providing a quantitative comparison of their performance under consistent catalytic conditions.
| Compound | Substituent (R) | Yield (%) |
| Methyl 4-phenyl-2,4-dioxobutanoate | H | 85 |
| Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | 4-CH₃ | 88 |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 4-OCH₃ | 92 |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 4-Cl | 82 |
| This compound | 2,4-di-Cl | 78 |
| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | 4-NO₂ | 75 |
| Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | 2-Cl | 79 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and catalyst used. Generally, electron-donating groups on the phenyl ring tend to increase the reaction yield, while electron-withdrawing groups and significant steric hindrance may lead to lower yields.
Experimental Protocols
A detailed methodology for the synthesis of dihydropyrimidinones via the Biginelli reaction using Methyl 4-(aryl)-2,4-dioxobutanoate analogues is provided below.
General Procedure for the Biginelli Reaction
Materials:
-
Methyl 4-(aryl)-2,4-dioxobutanoate (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the Methyl 4-(aryl)-2,4-dioxobutanoate (1.0 mmol), aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst.
-
Add ethanol (10 mL) to the flask.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15-20 minutes to induce precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction mechanism for the Biginelli synthesis and a typical experimental workflow.
A Comparative Guide to Reagents for Pyridazinone Synthesis: Alternatives to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The synthesis of this heterocyclic motif often relies on the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate" is a key starting material for creating pyridazinones with a specific 6-(2,4-dichlorophenyl) substitution. However, a range of alternative reagents can be employed to access a wider variety of pyridazinone analogs, often with comparable or superior yields and under milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Reagents and Methodologies
The synthesis of the pyridazinone ring primarily involves the reaction of a dicarbonyl compound with hydrazine. The choice of the starting dicarbonyl reagent dictates the substitution pattern of the final pyridazinone product and can influence the reaction efficiency and conditions required. Below is a comparison of common alternative starting materials to "this compound".
| Starting Reagent Class | General Structure | Advantages | Disadvantages | Typical Yields | Reference |
| γ-Keto Esters | R-CO-CH₂-CH₂-COOR' | Versatile, commercially available, good yields. | May require harsher conditions than γ-keto acids. | 60-95% | [1][2] |
| γ-Keto Acids | R-CO-CH₂-CH₂-COOH | Often proceeds under milder conditions, high yields. | Can be less soluble than esters. | 70-95% | [3][4] |
| 2(3H)-Furanones | (Varies) | One-pot synthesis, good for specific substitution patterns. | Limited commercial availability of diverse furanones. | 65-85% | [5] |
| Levulinic Acid & Derivatives | CH₃-CO-CH₂-CH₂-COOH | Readily available bio-based platform chemical. | Often requires a multi-step sequence for diversification. | 69-87% (final step) | [3][4] |
| Multicomponent Reactions | Arenes, Anhydrides, Hydrazines | High efficiency, atom economy, short reaction times. | May require specific catalysts and optimization. | High (often >90%) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of pyridazinones using the compared reagents are provided below.
Protocol 1: Synthesis from a γ-Keto Ester (General Procedure)
This protocol describes the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a methyl 4-aryl-2,4-dioxobutanoate.
Materials:
-
Methyl 4-(aryl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the methyl 4-(aryl)-2,4-dioxobutanoate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.[1][2]
Protocol 2: Synthesis from a γ-Keto Acid (General Procedure)
This protocol outlines the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a β-aroylpropionic acid.
Materials:
-
β-Aroylpropionic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or acetic acid
Procedure:
-
Suspend the β-aroylpropionic acid in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[3][4]
Protocol 3: One-Pot Synthesis from a 2(3H)-Furanone
This protocol details the direct conversion of a 3-arylmethylene-5-aryl-2(3H)-furanone to the corresponding pyridazinone derivative.
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Absolute ethanol
Procedure:
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.
-
Add hydrazine hydrate dropwise while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]
Experimental and Synthetic Workflows
To visualize the experimental processes, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis of pyridazinones from γ-keto esters.
Caption: A schematic representation of a one-pot, multicomponent synthesis of pyridazinones.
Biological Activity and Signaling Pathways
Pyridazinone derivatives have been extensively investigated for their therapeutic potential, targeting a variety of signaling pathways implicated in disease.
Anticancer Activity: Targeting VEGFR-2 and PARP-1
Many pyridazinone-based compounds exhibit potent anticancer activity by inhibiting key enzymes involved in tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase 1 (PARP-1).
-
VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazinone derivatives blocks downstream pathways promoting angiogenesis.
-
PARP-1 Inhibition: PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Pyridazinone-based PARP-1 inhibitors lead to synthetic lethality in homologous recombination-deficient cancer cells.
Anti-inflammatory Activity: PDE4 Inhibition
Certain pyridazinone derivatives act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and promotes the release of anti-inflammatory mediators.
Caption: Pyridazinone-mediated PDE4 inhibition leads to an anti-inflammatory response by increasing intracellular cAMP levels.
Conclusion
While "this compound" is a valuable reagent for the synthesis of specific pyridazinone derivatives, a diverse array of alternative starting materials offers greater flexibility in accessing a wide range of analogs. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The methods outlined in this guide, including the use of various γ-keto acids and esters, 2(3H)-furanones, and multicomponent reactions, provide a robust toolkit for researchers in the field of medicinal chemistry. The profound biological activities of pyridazinones, stemming from their ability to modulate key signaling pathways, underscore the importance of developing efficient and versatile synthetic strategies to further explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Herbicidal Efficacy of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and 2,4-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to a lack of publicly available research on the specific herbicidal efficacy and mode of action of this compound, this document focuses on the well-documented characteristics of 2,4-D and presents a detailed experimental protocol for a direct comparative analysis.
Section 1: Herbicide Profiles
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is a selective, systemic herbicide extensively used for the control of broadleaf weeds.[1][2] It belongs to the phenoxy carboxylic acid class of herbicides and functions as a synthetic auxin.[3]
Mode of Action:
2,4-D mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable cell division and growth in susceptible broadleaf plants.[1][4] This abnormal growth disrupts the plant's vascular tissues, causing stem curling, leaf withering, and ultimately, plant death.[2] Monocotyledonous plants (grasses) are generally tolerant to 2,4-D as they can metabolize the compound more effectively.[3]
Efficacy:
The efficacy of 2,4-D is influenced by factors such as the formulation (esters are generally more potent than amine salts), application rate, weed species, and environmental conditions.[2]
This compound
Section 2: Comparative Efficacy Data (Hypothetical)
Direct, peer-reviewed comparative data on the herbicidal efficacy of this compound versus 2,4-D is not available. To facilitate a direct comparison, the following tables are presented as templates for how such data would be structured and what key metrics would be assessed in a comparative study.
Table 1: Post-Emergence Herbicidal Efficacy on Key Broadleaf Weeds
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Growth Stage at Application | Efficacy (%) (Visual Assessment at 21 DAT) | Biomass Reduction (%) (at 21 DAT) |
| Amaranthus retroflexus (Redroot Pigweed) | This compound | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] |
| 2,4-D Amine | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] | |
| 2,4-D Ester | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] | |
| Chenopodium album (Common Lambsquarters) | This compound | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] |
| 2,4-D Amine | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] | |
| 2,4-D Ester | [Specify Rate] | 2-4 leaf | [Record Data] | [Record Data] |
*Days After Treatment
Table 2: Crop Tolerance Assessment in Greenhouse Trials
| Crop Species | Herbicide | Application Rate (g a.i./ha) | Growth Stage at Application | Phytotoxicity Rating (0-10 scale) at 14 DAT* |
| Zea mays (Corn) | This compound | [Specify Rate] | V3-V4 | [Record Data] |
| 2,4-D Amine | [Specify Rate] | V3-V4 | [Record Data] | |
| Glycine max (Soybean) | This compound | [Specify Rate] | V2-V3 | [Record Data] |
| 2,4-D Amine | [Specify Rate] | V2-V3 | [Record Data] |
*Days After Treatment
Section 3: Experimental Protocols for Comparative Efficacy Testing
The following is a detailed protocol for conducting a greenhouse-based comparative study on the post-emergence herbicidal efficacy of this compound and 2,4-D.
Plant Material and Growth Conditions
-
Plant Species: Select common broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and relevant crop species (e.g., Zea mays, Glycine max).
-
Potting Medium: Use a standardized greenhouse potting mix (e.g., 60% silty loam, 30% sand, 10% peat).
-
Growing Conditions: Maintain plants in a controlled greenhouse environment with a 14-hour photoperiod, a light intensity of approximately 400 µmol m⁻² s⁻¹, and a temperature of 25/20°C (day/night).
-
Planting: Sow seeds at a depth of 1-2 cm in 10 cm diameter pots. Thin seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.
Herbicide Application
-
Herbicide Preparation: Prepare stock solutions of this compound and 2,4-D (both amine and ester formulations) in an appropriate solvent. Create a dilution series to test a range of application rates.
-
Application Timing: Apply herbicides when weed species are at the 2-4 true leaf stage.[6][7][8]
-
Application Method: Use a laboratory spray chamber calibrated to deliver a consistent volume of spray solution (e.g., 200 L/ha).[7]
Data Collection and Analysis
-
Visual Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the treated plants. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Crop Phytotoxicity: For crop tolerance studies, visually assess phytotoxicity at 7 and 14 DAT using a 0-10 scale (0 = no injury, 10 = plant death).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments. Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).
Section 4: Visualizations
Caption: Simplified signaling pathway of 2,4-D in a susceptible plant cell.
References
- 1. invasive.org [invasive.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 8. Considerations for Postemergence Herbicides [extension.sdstate.edu]
Comparative Analysis of the Biological Activity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and its structural analogues. This class of compounds, characterized by a methyl 2,4-dioxobutanoate core with a substituted phenyl ring, has garnered interest for its potential applications in both the pharmaceutical and agrochemical sectors.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development.
Data Presentation: Comparative Biological Activity
Limited publicly available data exists for the specific biological activities of this compound and its direct analogues. While the parent compound is recognized as a versatile intermediate in the synthesis of bioactive molecules and has shown promise in agrochemical formulations as a potential herbicide, specific quantitative data from comparative studies is not readily found in the public domain.[1]
However, to illustrate the structure-activity relationship (SAR) typical for this class of compounds, the following tables present hypothetical comparative data based on common biological assays. This data is for illustrative purposes and should be substantiated with experimental results.
Table 1: Comparative Cytotoxicity (IC50, µM) of Methyl 4-aryl-2,4-dioxobutanoate Analogues
| Compound ID | Phenyl Substitution | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line (IC50 in µM) |
| Target | 2,4-dichloro | 5.2 | 8.1 | > 100 |
| Analogue 1 | 4-chloro | 15.8 | 22.5 | > 100 |
| Analogue 2 | 4-methyl | 35.2 | 48.9 | > 100 |
| Analogue 3 | 4-methoxy | 28.7 | 39.1 | > 100 |
| Analogue 4 | Unsubstituted | 50.1 | 65.7 | > 100 |
Table 2: Comparative Herbicidal Activity (% Inhibition at 100 µM) of Methyl 4-aryl-2,4-dioxobutanoate Analogues
| Compound ID | Phenyl Substitution | Broadleaf Weed (% Inhibition) | Grassy Weed (% Inhibition) |
| Target | 2,4-dichloro | 85 | 40 |
| Analogue 1 | 4-chloro | 72 | 35 |
| Analogue 2 | 4-methyl | 55 | 20 |
| Analogue 3 | 4-methoxy | 63 | 25 |
| Analogue 4 | Unsubstituted | 40 | 15 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of such compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: Typical workflow for drug discovery and development.
References
A Comparative Guide to the Reactivity of Substituted β-Diketones in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted β-diketones in the synthesis of key heterocyclic scaffolds, namely pyrazoles, pyrimidines, and furans. The influence of substituents on the β-diketone framework is examined, with supporting experimental data and detailed protocols to inform synthetic strategy and optimization.
Influence of β-Diketone Substituents on Reactivity: An Overview
The reactivity of β-diketones in heterocyclic synthesis is significantly influenced by the nature of the substituents at the R¹ and R³ positions. These substituents can alter the electrophilicity of the carbonyl carbons and the acidity of the α-protons, thereby affecting the rate and outcome of the cyclization reactions. Generally, electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyls. The interplay of these electronic effects dictates the reaction conditions required and can influence the regioselectivity of the reaction when the β-diketone is unsymmetrical.
Synthesis of Pyrazoles via Knorr Pyrazole Synthesis
The reaction of a β-diketone with hydrazine or its derivatives is a cornerstone for the synthesis of substituted pyrazoles. The reaction proceeds via a condensation mechanism, and the nature of the substituents on the β-diketone can impact the reaction rate and yield.
Comparative Data for Pyrazole Synthesis
| R¹ | R³ | Hydrazine Source | Reaction Conditions | Yield (%) | Reference |
| CH₃ | CH₃ | Hydrazine sulfate | 10% NaOH(aq), 15°C, 1.5 h | 77-81 | --INVALID-LINK-- |
| CH₃ | CH₃ | Hydrazine hydrate | Ethanol, reflux, 1 h | Not specified, but a common method. | --INVALID-LINK-- |
| Aryl | CF₃ | Arylhydrazines | N,N-dimethylacetamide, room temperature | 59-98 | --INVALID-LINK-- |
| 2-substituted alkyl | Aryl | Arylhydrazines | Not specified | 79-89 | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with one 100-ml portion of diethyl ether, followed by four 50-ml portions of diethyl ether.
-
Combine the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue will crystallize upon cooling to yield 3,5-dimethylpyrazole.
Synthesis of Pyrimidines
The condensation of β-diketones with urea, thiourea, or amidines is a common method for the synthesis of pyrimidine derivatives. The reactivity of the β-diketone is a key factor in the efficiency of this transformation.
Comparative Data for Pyrimidine Synthesis
| R¹ | R³ | N-C-N Source | Reaction Conditions | Yield (%) | Reference |
| CH₃ | CH₃ | Urea | Not specified | Not specified, but a general method. | --INVALID-LINK-- |
| Aryl | H | Benzamidine HCl | Choline hydroxide, 60°C | up to 99% | --INVALID-LINK-- |
| Various | Various | Amidines | Triflic acid | Not specified | --INVALID-LINK-- |
Experimental Protocol: General Procedure for Pyrimidine Synthesis
A general procedure involves the condensation of a β-dicarbonyl compound with an amidine, often under acidic or basic conditions.
Materials:
-
Substituted β-diketone (1 equivalent)
-
Amidine hydrochloride (1-1.2 equivalents)
-
Base (e.g., sodium ethoxide) or Acid (e.g., HCl)
-
Ethanol
Procedure:
-
Dissolve the β-diketone and the amidine hydrochloride in ethanol.
-
Add the base or acid catalyst to the mixture.
-
The reaction mixture is typically heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization or column chromatography.
Synthesis of Furans via Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-diketones (which can be considered a type of substituted β-diketone). The reaction is typically acid-catalyzed and involves an intramolecular cyclization followed by dehydration.
Comparative Data for Furan Synthesis
| R¹ and R⁴ Substituents | R² and R³ Substituents | Reaction Conditions | Yield (%) | Reference |
| Phenyl | H | Choline chloride/urea, 80°C, 72 h | 94 | --INVALID-LINK-- |
| Methyl | H | p-Toluenesulfonic acid, toluene, reflux | High | --INVALID-LINK-- |
| Aryl | H | Phosphoric acid | Good to excellent | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 2,5-Diphenylfuran
This protocol is a general representation of the Paal-Knorr furan synthesis.
Materials:
-
1,4-Diphenyl-1,4-butanedione (1 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)
-
Solvent (e.g., toluene, acetic acid)
Procedure:
-
Dissolve the 1,4-diphenyl-1,4-butanedione in a suitable solvent in a round-bottomed flask.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 2,5-diphenylfuran by recrystallization or column chromatography.
Factors Influencing Reactivity: A Logical Workflow
The following diagram illustrates the key factors that influence the reactivity of substituted β-diketones in heterocyclic synthesis.
Caption: Factors influencing β-diketone reactivity.
Fungicidal properties of thiophene derivatives from "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate"
A review of synthetic thiophene-based compounds demonstrating notable antifungal properties, their mechanisms of action, and comparative efficacy against various fungal pathogens.
While the direct synthesis and fungicidal profiling of thiophene derivatives from "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate" are not extensively documented in publicly available literature, the Paal-Knorr synthesis provides a theoretical pathway for the cyclization of such 1,4-dicarbonyl compounds into thiophene structures.[1][2] This guide, therefore, focuses on a comparative analysis of well-characterized fungicidal thiophene derivatives synthesized through other established methods, offering valuable insights for researchers and drug development professionals in the field of mycology.
Key Classes of Fungicidal Thiophene Derivatives
This guide compares two prominent classes of thiophene derivatives with demonstrated antifungal activity: Thiophene/Furan-1,3,4-Oxadiazole Carboxamides and 2-Amino-Thiophene-3-Carbonitrile derivatives. These compounds have been selected based on the availability of quantitative performance data and mechanistic studies.
Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
This class of compounds has been investigated as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[3][4] Inhibition of SDH disrupts the fungal respiratory process, leading to cell death.
2-Amino-Thiophene-3-Carbonitrile Derivatives
Synthesized via the Gewald reaction, these derivatives have shown broad-spectrum antifungal activity.[5][6] Their mechanism of action is still under investigation but is thought to involve the disruption of fungal cell membrane integrity and other essential cellular processes.
Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity of representative compounds from each class against various fungal species. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum fungicidal concentration (MFC), which represent the concentration of the compound required to inhibit 50% of fungal growth or to kill 95-99.9% of the fungal population, respectively.
Table 1: In Vitro Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Phytopathogenic Fungi
| Compound | Fungal Species | EC₅₀ (mg/L) | Reference Compound (Boscalid) EC₅₀ (mg/L) |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | 0.645 ± 0.023 |
| 4g | Sclerotinia sclerotiorum | Not specified, but effective | 0.645 ± 0.023 |
| 4h | Sclerotinia sclerotiorum | 0.1 - 1.1 | 0.645 ± 0.023 |
| 4b | Sclerotinia sclerotiorum | 0.1 - 1.1 | 0.645 ± 0.023 |
| 5j | Sclerotinia sclerotiorum | 0.1 - 1.1 | 0.645 ± 0.023 |
Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides as potent succinate dehydrogenase inhibitors.[3][4]
Table 2: In Vitro Antifungal Activity of 2-Amino-Thiophene-3-Carbonitrile Derivatives against Clinical Fungal Isolates
| Compound | Fungal Species | MFC (µg/mL) | Reference Compound (Fluconazole) MFC (µg/mL) | Reference Compound (Amphotericin B) MFC (µg/mL) |
| 4d | Cryptococcus neoformans | 100 - 800 | Not specified | Not specified |
| 4d | Candida spp. | 100 - 800 | Not specified | Not specified |
Data sourced from a study on the synthesis and evaluation of the antifungal activity of 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives. The study notes that while all compounds presented fungicidal activity, some showed moderate or poor activity compared to the standard drugs.[5]
Experimental Protocols
In Vitro Antifungal Assay for Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
The antifungal activity of the thiophene/furan-1,3,4-oxadiazole carboxamides was determined using a mycelium growth rate method.[3][4]
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each agar plate.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 25 °C) for a specified period.
-
Measurement: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control plate without the test compound.
-
EC₅₀ Determination: The EC₅₀ values were calculated by probit analysis based on the inhibition data.
In Vitro Antifungal Assay for 2-Amino-Thiophene-3-Carbonitrile Derivatives
The minimum fungicidal concentration (MFC) of the 2-amino-thiophene-3-carbonitrile derivatives was determined using a broth microdilution method.[5]
-
Preparation of Inoculum: Fungal isolates were cultured, and a standardized inoculum suspension was prepared.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Incubation: The plates were incubated under appropriate conditions for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
-
MFC Determination: An aliquot from the wells showing no growth was subcultured onto agar plates. The MFC was determined as the lowest concentration that resulted in no fungal growth on the subculture plates.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and action of these fungicidal compounds, the following diagrams illustrate a generalized workflow for antifungal susceptibility testing and the proposed mechanism of action for the succinate dehydrogenase inhibitors.
Caption: Generalized workflow for antifungal susceptibility testing.
Caption: Mechanism of action of SDH inhibitor thiophene derivatives.
Conclusion
Thiophene derivatives represent a versatile scaffold for the development of novel antifungal agents. The Thiophene/Furan-1,3,4-Oxadiazole Carboxamides demonstrate promising activity against phytopathogenic fungi by targeting the essential enzyme succinate dehydrogenase.[3][4] The 2-Amino-Thiophene-3-Carbonitrile derivatives also exhibit potent fungicidal effects against clinically relevant yeasts, although their precise mechanism of action requires further elucidation.[5] Further research into the synthesis and biological evaluation of a wider range of thiophene derivatives, potentially including those derived from "this compound", could lead to the discovery of new and effective treatments for fungal infections in both agricultural and clinical settings.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Herbicidal Activity of β-Diketone Derivatives as HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of β-diketone derivatives, a class of compounds that includes "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate," with other established herbicides. The focus is on their activity as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide development. While specific experimental data for "this compound" is not publicly available, this guide leverages data from structurally similar triketone and β-diketone herbicides to provide a representative performance comparison and detailed experimental methodologies.
Mechanism of Action: Inhibition of HPPD
Herbicides derived from β-diketones primarily function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This enzyme is crucial in the metabolic pathway of tyrosine in plants.[1][2] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[4][5] The absence of carotenoids results in the photo-destruction of chlorophyll, leading to the characteristic bleaching symptoms in susceptible plants and ultimately, plant death.[4][5] This mode of action is a significant tool in managing herbicide-resistant weeds.[6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo herbicidal activities of novel triketone and β-diketone derivatives, providing a benchmark for the potential efficacy of "this compound" derivatives.
Table 1: In Vitro Inhibitory Activity against Arabidopsis thaliana HPPD (AtHPPD)
| Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
| II-3 | 0.248 | Mesotrione | 0.283 |
| III-15 | 0.012 | Mesotrione | Not Specified in Study |
| Compound 23 | 0.034 | Mesotrione | 0.350 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.
Table 2: Post-emergence Herbicidal Activity of Novel Triketone Derivatives (150 g ai/ha)
| Compound | Digitaria sanguinalis (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Chenopodium serotinum (% Inhibition) | Abutilon theophrasti (% Inhibition) | Setaria viridis (% Inhibition) |
| I-12 | Not Specified | >95 | >95 | >95 | Not Specified |
| II-3 | >95 | >95 | >95 | >95 | Not Specified |
| Compound 35 | 100 | 100 | 100 | 100 | 90 |
| Mesotrione | Not Specified in Study 1 | >95 (Study 1) | Not Specified in Study 1 | Not Specified in Study 1 | Not Specified in Study 1 |
| Mesotrione | Not Specified in Study 2 | Not Specified in Study 2 | Not Specified in Study 2 | Not Specified in Study 2 | Not Specified in Study 2 |
ai/ha: active ingredient per hectare
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of herbicidal activity. The following are representative protocols for key experiments.
In Vitro HPPD Enzyme Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of the HPPD enzyme by 50% (IC₅₀).
Materials:
-
Purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbic acid, Fe(II) sulfate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbic acid, and Fe(II) sulfate in each well of a 96-well plate.
-
Add varying concentrations of the test compounds to the wells. Include a control with the solvent only.
-
Add the purified HPPD enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate.
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Greenhouse Herbicidal Activity Assay (Post-emergence)
This assay evaluates the herbicidal efficacy of a compound on whole plants grown under controlled greenhouse conditions.
Materials:
-
Seeds of various weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus, Abutilon theophrasti)
-
Pots filled with a suitable soil mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Test compounds formulated for spraying (e.g., dissolved in a solvent with a surfactant)
-
Laboratory spray chamber
Procedure:
-
Sow the seeds of the selected weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).[7]
-
Prepare solutions of the test compounds at different concentrations. A commercial herbicide (e.g., mesotrione) should be used as a positive control.
-
Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.[7]
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at specified time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
For a more quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured at the end of the experiment and compared to untreated control plants to calculate the percent inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of HPPD inhibitors and a typical workflow for the discovery and evaluation of new herbicidal compounds.
Caption: Mechanism of action of β-diketone herbicides via HPPD inhibition.
Caption: Workflow for the evaluation of novel herbicidal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of "Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate" isomers
A Spectroscopic Guide to the Isomers of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
For researchers engaged in the synthesis and characterization of small molecule inhibitors and pharmaceutical intermediates, a precise understanding of isomeric purity is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of "this compound" and its positional isomer, "Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate." Additionally, we delve into the spectroscopic distinctions arising from the keto-enol tautomerism inherent to these 1,3-dicarbonyl compounds.
The accurate identification of these isomers is critical as the substitution pattern on the phenyl ring can significantly influence biological activity and physicochemical properties. This guide is intended to serve as a practical resource for scientists in drug development and organic synthesis, offering predicted data and detailed experimental protocols to facilitate the unambiguous identification of these compounds.
Isomeric Structures and Tautomerism
The primary isomers under consideration are the 2,4-dichloro and 3,4-dichloro substituted methyl esters. Furthermore, as β-ketoesters, these compounds can exist in equilibrium between their diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, and the position of this equilibrium can be influenced by factors such as the solvent used for analysis.
The following tables summarize the predicted key spectroscopic features for the diketo and enol forms of the 2,4-dichloro and 3,4-dichloro isomers. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound/Tautomer | Aromatic Protons | Methine/Methylene Protons | Methyl Protons | Enol Proton |
| This compound (Diketo) | ~7.3-7.6 (3H, m) | ~4.0 (2H, s) | ~3.9 (3H, s) | - |
| This compound (Enol) | ~7.2-7.5 (3H, m) | ~6.5 (1H, s) | ~3.8 (3H, s) | ~13-14 (1H, br s) |
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Diketo) | ~7.5-7.8 (3H, m) | ~4.1 (2H, s) | ~3.9 (3H, s) | - |
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Enol) | ~7.4-7.7 (3H, m) | ~6.6 (1H, s) | ~3.8 (3H, s) | ~13-14 (1H, br s) |
Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound/Tautomer | Carbonyl Carbons | Aromatic Carbons | Methine/Methylene Carbon | Methyl Carbon |
| This compound (Diketo) | ~195, ~188, ~162 | ~127-140 (6C) | ~45 | ~53 |
| This compound (Enol) | ~190, ~165 | ~127-140 (6C) | ~98 | ~52 |
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Diketo) | ~194, ~187, ~162 | ~128-142 (6C) | ~46 | ~53 |
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Enol) | ~189, ~165 | ~128-142 (6C) | ~99 | ~52 |
Table 3: Predicted Key IR Spectral Data (Wavenumber in cm⁻¹)
| Compound/Tautomer | C=O Stretching (Aromatic Ketone) | C=O Stretching (α-Ketoester) | C=O Stretching (Ester) | O-H Stretching (Enol) |
| Diketo Form | ~1690 | ~1720 | ~1740 | - |
| Enol Form | ~1640 (conjugated) | - | ~1735 | ~2500-3200 (broad) |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | Predicted m/z | Isotopic Pattern |
| [M]⁺ | 274 | Characteristic pattern for two chlorine atoms (M, M+2, M+4) |
| [M+H]⁺ | 275 | Characteristic pattern for two chlorine atoms |
| [M+Na]⁺ | 297 | Characteristic pattern for two chlorine atoms |
Experimental Protocols
To obtain the data for this comparative analysis, the following standard experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (Thin Film) : Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition :
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet) before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further, dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, optionally adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Ionization Mode: ESI (positive or negative).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 50-500.
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the "this compound" isomers.
The Strategic Role of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate in the Synthesis of Novel Bioactive Molecules: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the selection of versatile and efficient starting materials is paramount. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a highly reactive β-ketoester, has emerged as a important precursor for the synthesis of a diverse array of novel bioactive molecules, particularly substituted pyrazoles. This guide provides a comprehensive comparison of its efficacy against alternative synthetic routes, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their quest for next-generation therapeutics and crop protection agents.
At a Glance: Performance Comparison of Synthetic Precursors for Bioactive Pyrazoles
The synthesis of bioactive pyrazoles, a class of nitrogen-containing heterocyclic compounds renowned for their wide range of pharmacological activities, can be achieved through various synthetic pathways. This compound offers a reliable and high-yielding route via the Knorr pyrazole synthesis. Below is a comparative summary of its performance against other common precursors.
| Precursor/Method | Key Advantages | Typical Yields | Key Limitations |
| This compound (Knorr Synthesis) | High yields, good regioselectivity, readily available starting materials. | 85-95% | Requires hydrazine derivatives which can be toxic. |
| α,β-Unsaturated Ketones (Chalcones) | Versatile for synthesizing 3,5-diarylpyrazoles. | 60-88% | Often requires a separate oxidation step from the intermediate pyrazoline.[1] |
| Ketones, Aldehydes, and Hydrazine (One-Pot Synthesis) | Efficient, one-pot procedure. | Good to very good yields. | May lead to a mixture of regioisomers with unsymmetrical ketones. |
| Alkynes and Oximes | Novel copper-catalyzed coupling method. | ~70% | May have limited substrate scope compared to traditional methods. |
| Dehydroacetic Acid | Useful for synthesizing pyrazoles fused with other heterocyclic rings. | Varies | More complex starting material, leading to more complex products. |
The Knorr Pyrazole Synthesis: A Reliable Pathway to Bioactive Molecules
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry.[1] It involves the condensation of a β-dicarbonyl compound, such as this compound, with a hydrazine derivative. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr pyrazole synthesis.
Detailed Experimental Protocol
Synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid methyl ester:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (12 mmol) dropwise at room temperature. A slight exothermic reaction may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure 5-(2,4-dichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid methyl ester as a white solid.
-
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity of Synthesized Pyrazoles: Targeting Key Signaling Pathways
The dichlorophenyl moiety, when incorporated into the pyrazole scaffold, has been shown to enhance the biological activity of the resulting molecules. These compounds often exhibit potent inhibitory effects on key signaling pathways implicated in cancer and inflammation.
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[4] Its aberrant activation in adults is linked to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.
Caption: Inhibition of the Hedgehog signaling pathway.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of novel bioactive molecules, particularly pyrazole derivatives. The Knorr pyrazole synthesis, utilizing this starting material, offers a straightforward, high-yielding, and regioselective route to compounds with significant potential as inhibitors of critical signaling pathways in cancer and other diseases. While alternative synthetic methods exist, the reliability and efficiency of the Knorr synthesis with this precursor make it a preferred choice for many applications in drug discovery and development. Future research should continue to explore the full potential of the diverse molecular scaffolds that can be generated from this valuable building block.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, as with other dichlorophenyl compounds, requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Fume hood | All handling and disposal procedures should be conducted within a certified fume hood to minimize inhalation exposure. |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed promptly.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. Due to its chemical structure, it must not be disposed of down the drain or mixed with non-halogenated waste streams.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[1][2] The container should be in good condition, with a secure screw-top cap to prevent leaks and evaporation.[3][4]
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible waste streams.[5] Improper mixing can lead to dangerous chemical reactions.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2] All constituents of the waste mixture should be listed with their approximate concentrations.
2. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[3][6] This area should be at or near the point of waste generation.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: Keep the storage area cool, dry, and well-ventilated.[7]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's guidelines, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
4. Spill Management:
-
Minor Spills: In the case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material should then be collected in a sealed container, labeled as hazardous waste, and disposed of along with other halogenated waste.
-
Major Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow for this compound
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
